Product packaging for VH032-O-C2-NH-Boc(Cat. No.:)

VH032-O-C2-NH-Boc

Cat. No.: B12377678
M. Wt: 631.8 g/mol
InChI Key: ZRBKAUWSBIPISX-MVERNJQCSA-N
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Description

VH032-O-C2-NH-Boc is a useful research compound. Its molecular formula is C31H45N5O7S and its molecular weight is 631.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45N5O7S B12377678 VH032-O-C2-NH-Boc

Properties

Molecular Formula

C31H45N5O7S

Molecular Weight

631.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1

InChI Key

ZRBKAUWSBIPISX-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of VH032-O-C2-NH-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VH032-O-C2-NH-Boc, a pivotal molecule in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functionalities of VH032 and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Concept: A Ligand for Targeted Protein Degradation

This compound is a chemically modified version of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The addition of a Boc (tert-butyloxycarbonyl) protecting group to a C2 amine linker makes it a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The Boc group can be removed under acidic conditions, allowing for the covalent attachment of a ligand for a specific protein of interest.

The foundational mechanism of VH032 lies in its ability to competitively inhibit the interaction between VHL and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, enabling its recognition by VHL, which leads to its ubiquitination and degradation. By binding to the same pocket on VHL that recognizes hydroxylated HIF-1α, VH032 disrupts this interaction, leading to the stabilization and accumulation of HIF-1α.

The VHL/HIF-1α/VEGF Signaling Pathway

The stabilization of HIF-1α by VH032 triggers a cascade of downstream events. HIF-1α is a transcription factor that, when stabilized, translocates to the nucleus and activates the transcription of various genes involved in the cellular response to hypoxia. A key target of HIF-1α is the Vascular Endothelial Growth Factor (VEGF). Increased VEGF expression promotes angiogenesis, the formation of new blood vessels. The VHL/HIF-1α/VEGF signaling pathway is a critical regulator of cellular metabolism, proliferation, and angiogenesis.

Recent research has demonstrated that VH032 can suppress the proliferation of glioma cells by inhibiting this pathway.[2] In glioma cell lines U87MG and U251, treatment with VH032 led to a potent inhibition of cell proliferation, migration, and invasion.[2] Furthermore, VH032 was shown to induce apoptosis in these cells and inhibit tumor growth in a xenograft mouse model.[2]

VHL_HIF1a_VEGF_Pathway cluster_normoxia Normoxia cluster_vh032 Action of VH032 HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs + O2 OH-HIF-1α Hydroxylated HIF-1α PHDs->OH-HIF-1α VHL VHL OH-HIF-1α->VHL Binding Proteasome Proteasome OH-HIF-1α->Proteasome Degradation Ub Ubiquitin VHL->Ub Recruits E3 Ligase Complex Ub->OH-HIF-1α Ubiquitination VH032 VH032 VH032->VHL Inhibits Binding HIF-1α_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation VEGF VEGF Gene Transcription Nucleus->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 1: The VHL/HIF-1α/VEGF signaling pathway and the inhibitory action of VH032.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of VH032.

ParameterValueAssay TypeSource
Kd (VH032 vs. VHL)185 nMNot specified[3]
IC50 (VH032)77.8 nMTR-FRET Binding Assay
Ki (VH032)33.4 nMTR-FRET Binding Assay
Effective Concentration (in cells)>10 µMTo block HIF-1α recruitment

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of VH032.

VHL Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of VH032 to the VHL protein complex.

  • Principle: A fluorescently labeled VHL ligand (tracer) is incubated with the VHL protein complex. In the unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger VHL complex, its tumbling is slower, leading to higher fluorescence polarization. Unlabeled ligands, such as VH032, compete with the tracer for binding, causing a decrease in fluorescence polarization in a concentration-dependent manner.

  • Protocol Outline:

    • A solution of the VHL E3 ligase complex is prepared in the assay buffer.

    • Serial dilutions of VH032 are added to the wells of a microplate.

    • A fixed concentration of a fluorescently labeled VHL ligand (e.g., a fluorescent derivative of VH032) is added to all wells.

    • The VHL protein complex is added to initiate the binding reaction.

    • The plate is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader.

    • The data is analyzed to determine the IC50 and subsequently the Kd or Ki value.

FP_Assay_Workflow start Start prepare_reagents Prepare VHL Complex, Fluorescent Tracer, and VH032 dilutions start->prepare_reagents dispense Dispense VH032 dilutions into microplate wells prepare_reagents->dispense add_tracer Add fluorescent tracer to all wells dispense->add_tracer add_vhl Add VHL complex to all wells add_tracer->add_vhl incubate Incubate at RT to reach equilibrium add_vhl->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Analyze data to determine IC50, Kd, or Ki read_fp->analyze end End analyze->end

Figure 2: Workflow for a Fluorescence Polarization (FP) based VHL binding assay.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of VH032 on the proliferation of glioma cells.

  • Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Glioma cells (U87MG and U251) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of VH032 for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the CCK-8 solution is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance at 450 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay determines the ability of VH032 to induce apoptosis in glioma cells.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol Outline:

    • Glioma cells are treated with VH032 for a designated time.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Assay_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1 Necrotic (Annexin V- / PI+) q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) q3 Q3 Viable (Annexin V- / PI-) q4 Q4 Early Apoptotic (Annexin V+ / PI-)

Figure 3: Quadrant analysis of an Annexin V/PI flow cytometry apoptosis assay.

Wound Healing and Transwell Migration/Invasion Assays

These assays evaluate the effect of VH032 on the migratory and invasive capabilities of glioma cells.

  • Wound Healing Assay Principle: A scratch is made in a confluent monolayer of cells, creating a "wound." The ability of the cells to migrate and close the wound over time is monitored.

  • Transwell Migration/Invasion Assay Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of VH032 in a living organism.

  • Principle: Human glioma cells are subcutaneously or orthotopically injected into immunocompromised mice. Once tumors are established, the mice are treated with VH032 or a vehicle control.

  • Protocol Outline:

    • Immunocompromised mice (e.g., nude mice) are injected with U87MG or U251 cells.

    • Tumor growth is monitored regularly by measuring tumor volume.

    • Once tumors reach a certain size, mice are randomized into treatment and control groups.

    • VH032 is administered to the treatment group according to a specific dosing schedule.

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

This compound, as a precursor to VH032-based PROTACs, and VH032 itself, represent powerful tools for chemical biology and drug discovery. Their ability to modulate the VHL/HIF-1α pathway has significant implications for cancer therapy, particularly in the context of gliomas. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this class of molecules. The continued investigation into the nuanced effects of VH032 on various cellular processes will undoubtedly pave the way for the development of novel and effective cancer treatments.

References

The Strategic Utility of VH032-O-C2-NH-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this strategy lies the crucial role of E3 ubiquitin ligase ligands, which serve as the molecular hook to engage the degradation machinery. Among the most widely employed E3 ligase recruiters is the von Hippel-Lindau (VHL) ligand. This technical guide provides an in-depth exploration of VH032-O-C2-NH-Boc , a key building block in the synthesis of VHL-recruiting PROTACs, detailing its application, relevant experimental protocols, and the underlying biological pathways.

This compound is a derivative of the potent VHL ligand VH032, featuring a Boc (tert-butyloxycarbonyl) protecting group on a short alkyl linker. This modification renders it an ideal intermediate for the modular construction of PROTACs. The Boc group provides a stable protecting moiety that can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for conjugation with a linker and a warhead that binds to a specific protein of interest.

Core Application: A Versatile Intermediate for PROTAC Synthesis

The primary application of this compound is as a foundational reagent in the development of heterobifunctional PROTACs. Its structure is strategically designed for the convenient and efficient synthesis of a diverse library of PROTAC molecules for the degradation of a wide array of target proteins implicated in various diseases.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that consist of three key components:

  • A ligand for an E3 ubiquitin ligase: In this context, the VH032 moiety.

  • A ligand for a target protein (Protein of Interest - POI): This "warhead" is chosen for its affinity and selectivity for the disease-causing protein.

  • A chemical linker: This connects the E3 ligase ligand and the POI ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

Quantitative Data on VH032-based PROTACs

The efficacy of PROTACs is typically quantified by their binding affinity to the E3 ligase and the target protein, as well as their ability to induce degradation of the target protein in cellular assays. Key parameters include:

  • Kd (Dissociation Constant): A measure of binding affinity. Lower Kd values indicate stronger binding.

  • DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.

Below are tables summarizing the performance of various PROTACs synthesized using VH032 or its derivatives.

VHL Ligand/DerivativeBinding Affinity (Kd) to VHLAssay MethodReference
VH032185 nMNot Specified[1]
VH10144 nMNot Specified[2]
BODIPY FL VH032~3.0 nMTR-FRET[3]
PROTAC NameTarget ProteinCell LineDC50DmaxReference
MZ-1BRD4Not SpecifiedNot SpecifiedNot Specified[2]
Compound 139BRD4PC33.3 nM97%[4]
Compound 139BRD4EOL-10.87 nM96%
Compound 141BRD4PC32.58 nM94%
Compound 141BRD4EOL-1216 nM67%
Compound 13 (EGFR PROTAC)EGFRdel19HCC-8273.57 nM>90%
MT802 (BTK PROTAC)BTKNot SpecifiedLow nMNot Specified

Experimental Protocols

Synthesis of a PROTAC using this compound: A Representative Protocol for a BRD4 Degrader

This protocol outlines the general steps for synthesizing a BRD4-targeting PROTAC using this compound and a JQ1 derivative as the BRD4 ligand.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt of the VH032 linker.

Step 2: Amide Coupling with a JQ1-Linker Acid

  • Dissolve the deprotected VH032-linker amine salt and a JQ1 derivative containing a carboxylic acid linker in an appropriate solvent like dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

Step 3: Characterization

  • Confirm the structure of the final PROTAC product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Protein Degradation (DC50 and Dmax) by Western Blotting
  • Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds PROTAC VH032-based PROTAC PROTAC->Ternary_Complex mediates Ternary_Complex->PROTAC releases and recycles Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI poly-ubiquitinates POI Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 transfers Ub Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: Catalytic cycle of a VH032-based PROTAC.

Experimental Workflow for PROTAC Development

The development and characterization of a novel PROTAC follows a structured workflow, from synthesis to cellular evaluation.

PROTAC_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling with POI Ligand-Linker Boc_Deprotection->Amide_Coupling Purification Purification (e.g., HPLC) Amide_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Characterization->Ternary_Complex_Assay Test synthesized PROTAC Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay DC50_Dmax Determination of DC50 and Dmax Degradation_Assay->DC50_Dmax Selectivity_Profiling Selectivity Profiling (Proteomics) DC50_Dmax->Selectivity_Profiling Functional_Assays Downstream Functional Assays Selectivity_Profiling->Functional_Assays

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound serves as a critical and versatile starting material for the synthesis of VHL-recruiting PROTACs. Its Boc-protected amine allows for straightforward and efficient conjugation to a wide variety of protein-targeting ligands, facilitating the rapid development of novel degraders. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this important intermediate. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will be paramount in accelerating the discovery of new therapeutics for a range of challenging diseases.

References

The Role of VH032-O-C2-NH-Boc in PROTAC Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by hijacking the body's own cellular machinery for protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comprehensive technical overview of VH032-O-C2-NH-Boc, a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most utilized E3 ligases in PROTAC development.

This compound: A Versatile VHL Ligand for PROTAC Synthesis

This compound is a derivative of VH032, a potent and selective ligand for the VHL E3 ligase. The core VH032 molecule binds to the VHL protein with a high affinity, typically with a dissociation constant (Kd) in the nanomolar range. The "-O-C2-NH-Boc" modification signifies an ether-linked, two-carbon chain terminating in a Boc-protected amine. This Boc (tert-butyloxycarbonyl) protecting group is crucial for a modular and controlled approach to PROTAC synthesis.

The primary role of this compound is to serve as a readily available and versatile anchor for the VHL E3 ligase. The Boc protecting group can be easily removed under acidic conditions, revealing a primary amine that can then be coupled to a linker-POI ligand construct via standard amide bond formation chemistry. This modularity allows for the rapid synthesis of a library of PROTACs with varying linkers and POI ligands to optimize degradation efficiency.

Quantitative Data on VH032 and VH032-Based PROTACs

The following tables summarize key quantitative data for VH032 and representative PROTACs that utilize the VH032 scaffold. While specific data for PROTACs synthesized directly from this compound is not always explicitly detailed in the literature, the data presented here for VH032-based PROTACs are representative of the performance that can be expected.

Table 1: Binding Affinity of VHL Ligands

CompoundBinding TargetKd (nM)Assay MethodReference
VH032VHL185Not Specified[1]
VH032VHL44 (compared to VH101)Not Specified[2]

Table 2: Degradation Potency of Representative VH032-Based PROTACs Targeting BRD4

PROTACTarget ProteinDC50 (nM)Cell LineDmax (%)Reference
MZ1BRD4<100HeLa>90[3]
AT1BRD4Not SpecifiedNot SpecifiedNot Specified
dBET6BRD423.32HepG2Not Specified[4]
ARV-825*BRD4<1BL cell linesNot Specified[5]

*Note: ARV-825 recruits the CRBN E3 ligase and is included for comparative purposes as a potent BRD4 degrader.

Table 3: Permeability Data of Representative VH032-Based PROTACs

PROTACPe (10-6 cm/s)Assay MethodReference
MZ1 (7)0.6PAMPA
MZP-55 (10)Not SpecifiedPAMPA
CM-148 (12)Not SpecifiedPAMPA
AT-1 (15)Not SpecifiedPAMPA

Experimental Protocols

Synthesis of a PROTAC using this compound

a) Boc Deprotection of this compound:

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected VH032-O-C2-NH2 as a TFA salt. This crude product can often be used in the next step without further purification.

b) Amide Coupling to a Linker-Warhead Moiety:

  • Reagents: Deprotected VH032-O-C2-NH2, linker-warhead with a terminal carboxylic acid, a peptide coupling reagent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve the linker-warhead moiety in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add the coupling reagent and the base to activate the carboxylic acid.

    • Add a solution of the deprotected VH032-O-C2-NH2 in the same solvent.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction and purify the resulting PROTAC by flash chromatography or preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation
  • Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Procedure:

    • Prepare a donor plate containing the PROTAC dissolved in a suitable buffer.

    • Prepare an acceptor plate with a buffer solution.

    • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 16-24 hours).

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC that has diffused into the acceptor plate.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Ternary->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI Ternary->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

VHL-Mediated Ubiquitination Pathway

This diagram details the key components and steps involved in the VHL E3 ligase complex-mediated ubiquitination of a target protein, which is hijacked by a PROTAC.

VHL_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_ternary Ternary Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) E2->VHL_complex Recruitment POI_Ub Polyubiquitinated POI VHL_complex->POI_Ub Ubiquitin Transfer Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 POI Target Protein (POI) PROTAC PROTAC PROTAC->VHL_complex Binds PROTAC->POI Binds

Caption: VHL E3 ligase-mediated ubiquitination pathway.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the typical experimental workflow for the synthesis and evaluation of a PROTAC, starting from this compound.

PROTAC_Workflow cluster_synthesis Chemical Synthesis start Start vh032 This compound synthesis PROTAC Synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification permeability Permeability Assay (e.g., PAMPA) purification->permeability degradation Degradation Assay (Western Blot) purification->degradation ternary Ternary Complex Assay (e.g., Co-IP, SPR) purification->ternary optimization Lead Optimization permeability->optimization degradation->optimization ternary->optimization optimization->synthesis Iterative Design end Lead PROTAC optimization->end Successful Candidate deprotection Boc Deprotection vh032->deprotection coupling Amide Coupling deprotection->coupling linker_warhead Linker-Warhead linker_warhead->coupling

Caption: General experimental workflow for PROTAC development.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its Boc-protected amine allows for a straightforward and modular synthetic approach to generate diverse PROTAC libraries. The data on VH032-based PROTACs demonstrate the potential for achieving potent and selective protein degradation. By following systematic experimental protocols for synthesis, characterization, and biological evaluation, researchers can effectively leverage this compound to develop novel and impactful PROTAC-based therapeutics. This guide provides a foundational framework for scientists and drug developers to understand and utilize this key building block in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-Depth Technical Guide to VH032-O-C2-NH-Boc: A Key Intermediate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-O-C2-NH-Boc is a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a critical role in the innovative field of targeted protein degradation. PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the design and execution of their studies.

Core Structure and Function

This compound is structurally composed of the core VH032 moiety, which binds to the VHL E3 ligase, and an ether-linked N-Boc protected ethylamine linker. The VH032 core is a high-affinity ligand for VHL, a key component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[2][3] The "O-C2-NH-Boc" linker provides a versatile attachment point for a ligand that targets a specific protein of interest (POI). The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. Upon deprotection under acidic conditions, the revealed primary amine can be readily coupled to a POI ligand via a variety of conjugation chemistries.

The fundamental mechanism of action for a PROTAC synthesized from this intermediate involves the recruitment of the VHL E3 ligase to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Data

LigandBinding TargetKd (nM)Assay Method
VH032VBC Complex185Isothermal Titration Calorimetry (ITC)

Data sourced from Galdeano, C., et al. (2014). J. Med. Chem.

The development of PROTACs with ether-based linkers attached to the VH032 scaffold has been described in patent literature, demonstrating their utility in creating potent protein degraders. For instance, a patent from Arvinas discloses SMARCA2/4 degraders utilizing a pendant ether motif on the VHL ligand, resulting in potent degradation of the target proteins in cellular assays.[2]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of PROTACs derived from this compound.

VHL_PROTAC_Pathway VHL-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL_E3 VHL E3 Ligase (CRL2-VHL) PROTAC->VHL_E3 binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination recruits E2 E2-Ub E2->Ubiquitination donates Ub Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Caption: VHL-PROTAC signaling pathway.

PROTAC_Workflow PROTAC Characterization Workflow Start Synthesize PROTAC from this compound Biochemical_Assay Biochemical Assays (e.g., TR-FRET, FP) Start->Biochemical_Assay Confirm Binding Cell_Permeability Cellular Permeability (e.g., PAMPA) Start->Cell_Permeability Assess Entry Target_Engagement Target Engagement (e.g., NanoBRET) Cell_Permeability->Target_Engagement Confirm Intracellular Binding Degradation_Assay Degradation Assay (e.g., Western Blot, MS) Target_Engagement->Degradation_Assay Measure Protein Knockdown Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay Evaluate Phenotype End Optimized PROTAC Functional_Assay->End

Caption: PROTAC characterization workflow.

Experimental Protocols

Representative Synthesis of an Ether-Linked VH032 PROTAC Intermediate

While a specific peer-reviewed protocol for this compound is not publicly available, a general method for introducing an ether linkage to a similar VHL ligand for PROTAC synthesis is described in patent literature from Arvinas. The following is a representative protocol based on these principles.

Objective: To synthesize a VH032 derivative with a functionalized ether linker.

Materials:

  • VH032 derivative with a free hydroxyl group (e.g., VH032-OH)

  • tert-Butyl (2-bromoethyl)carbamate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Dissolve the VH032 derivative with a free hydroxyl group in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (typically 1.1-1.5 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C to deprotonate the hydroxyl group.

  • Add tert-Butyl (2-bromoethyl)carbamate (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether-linked VH032 intermediate.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of a VHL ligand binding to the VBC complex.

Materials:

  • Purified VHL ligand (e.g., VH032)

  • Purified VBC protein complex

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of the VBC protein complex (typically 10-20 µM) in ITC buffer.

  • Prepare a solution of the VHL ligand (typically 100-200 µM) in the same ITC buffer.

  • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25 °C), stirring speed, and injection volume (e.g., 2 µL injections every 150 seconds).

  • Perform the titration experiment, injecting the ligand into the protein solution.

  • Analyze the resulting data (heat change per injection) by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Degradation Assay (Western Blot)

Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in cells.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC molecule

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC molecule for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its structure allows for the flexible and efficient generation of novel protein degraders. This guide provides foundational knowledge, quantitative data, and key experimental protocols to aid researchers in leveraging this and similar molecules to advance the field of targeted protein degradation and develop novel therapeutics.

References

VH032-O-C2-NH-Boc: A Technical Guide for VHL E3 Ligase Ligand Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-O-C2-NH-Boc is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a protected, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover. This molecule is an indispensable intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data for its parent compound, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Core Concept: The Role of this compound in PROTAC Technology

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

This compound is a derivative of VH032, a potent VHL ligand. The "O-C2-NH-Boc" portion of its name indicates an ether-linked 2-carbon chain terminating in a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is essential for synthetic strategies, as it prevents the amine from reacting during the coupling of the VHL ligand to the linker or the target protein ligand. This protecting group can be readily removed under acidic conditions to reveal a reactive amine, which can then be used for further chemical modifications to complete the PROTAC synthesis.

Data Presentation

Table 1: Binding Affinity of VH032 and a Fluorescently Labeled Derivative for VHL

CompoundAssay TypeParameterValue (nM)
VH032TR-FRETKdNot explicitly stated, but used as a high-affinity ligand for probe design
BODIPY FL VH032TR-FRETKd3.01

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized from this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest (POI) for degradation. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC signaling pathway illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis and evaluation of PROTACs.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive amine of the VH032 ligand, ready for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask at room temperature.

  • To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-O-C2-NH2.

Protocol 2: General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of the deprotected VH032-O-C2-NH2 to a linker containing a carboxylic acid functional group.

Materials:

  • Deprotected VH032-O-C2-NH2

  • Linker with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • HPLC for purification

Procedure:

  • Dissolve the linker with the carboxylic acid moiety in the anhydrous solvent in a reaction vessel.

  • Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and HOBt).

  • Add the non-nucleophilic base (e.g., 3 equivalents of DIPEA) and stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected VH032-O-C2-NH2 (1 equivalent) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Engagement

This generalized protocol can be adapted to assess the binding of a newly synthesized PROTAC to the VHL E3 ligase.

Materials:

  • GST-tagged VCB (VHL-Elongin B-Elongin C) complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) as a tracer (acceptor fluorophore)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution of the GST-VCB complex and the terbium-labeled anti-GST antibody in the assay buffer.

  • Prepare serial dilutions of the synthesized PROTAC.

  • In a 384-well plate, add the GST-VCB/anti-GST antibody mixture.

  • Add the serially diluted PROTAC to the wells.

  • Add the fluorescently labeled VHL tracer to all wells at a final concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

  • The decrease in the FRET signal with increasing PROTAC concentration indicates competitive binding to VHL. The IC50 value can be calculated by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start Start with this compound Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Deprotected_VHL Deprotected VH032-O-C2-NH2 Deprotection->Deprotected_VHL Coupling Amide Bond Formation Deprotected_VHL->Coupling Linker_Activation Activate Linker-COOH (Coupling Reagents) Linker_Activation->Coupling Linker Linker with Carboxylic Acid Linker->Linker_Activation PROTAC_Intermediate VH032-Linker Conjugate Coupling->PROTAC_Intermediate POI_Ligand_Coupling Couple to POI Ligand PROTAC_Intermediate->POI_Ligand_Coupling Final_PROTAC Final PROTAC Molecule POI_Ligand_Coupling->Final_PROTAC POI_Ligand POI Ligand with Reactive Handle POI_Ligand->POI_Ligand_Coupling Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC starting from this compound.

Conclusion

This compound is a valuable synthetic intermediate for the development of VHL-based PROTACs. Its Boc-protected amine allows for controlled and efficient chemical synthesis. While direct binding data for the protected molecule is not a relevant parameter, the high affinity of its deprotected parent compound, VH032, for the VHL E3 ligase provides a strong foundation for its use in creating potent and selective protein degraders. The protocols and workflows outlined in this guide offer a comprehensive resource for researchers aiming to leverage this important tool in the pursuit of novel therapeutics based on targeted protein degradation.

References

The Architect of Degradation: A Technical Guide to VH032-O-C2-NH-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing VH032-O-C2-NH-Boc, a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a Boc-protected derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a versatile platform for the development of novel therapeutics.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this strategy, composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a specifically designed building block for the construction of VHL-recruiting PROTACs. It incorporates the high-affinity VH032 ligand, which effectively hijacks the VHL E3 ligase. The "-O-C2-NH-Boc" modification provides a stable ether linkage and a two-carbon spacer terminating in a Boc-protected amine. This functional handle allows for the straightforward deprotection and subsequent covalent attachment of a linker, which is then conjugated to a ligand for a specific protein targeted for degradation.

The VHL-HIF-1α Signaling Pathway: The Biological Context

VH032 functions by mimicking the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, creating a recognition site for the VHL E3 ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low. In hypoxic conditions, this hydroxylation does not occur, stabilizing HIF-1α and allowing it to activate genes involved in angiogenesis and cell metabolism. By binding to the same site on VHL, VH032 can disrupt the VHL/HIF-1α interaction. In the context of a PROTAC, this potent binding is repurposed to bring a different target protein to the VHL E3 ligase for degradation.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway and PROTAC Intervention cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α Prolyl Hydroxylase Prolyl Hydroxylase HIF-1α->Prolyl Hydroxylase O2 Hydroxylated HIF-1α Hydroxylated HIF-1α Prolyl Hydroxylase->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Ubiquitin Ubiquitin VHL->Ubiquitin Recruitment Ubiquitin->Hydroxylated HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation POI Protein of Interest PROTAC VH032-based PROTAC POI->PROTAC Proteasome_PROTAC Proteasome POI->Proteasome_PROTAC VHL_PROTAC VHL PROTAC->VHL_PROTAC Ubiquitin_PROTAC Ubiquitin VHL_PROTAC->Ubiquitin_PROTAC Recruitment Ubiquitin_PROTAC->POI Ubiquitination Degradation_PROTAC Degradation Proteasome_PROTAC->Degradation_PROTAC PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis This compound This compound Deprotection Boc Deprotection (e.g., TFA in DCM) This compound->Deprotection VH032-O-C2-NH2 VH032-O-C2-NH2 Deprotection->VH032-O-C2-NH2 Linker_Coupling Amide Coupling (e.g., HATU, DIPEA) VH032-O-C2-NH2->Linker_Coupling VH032-Linker VH032-Linker Linker_Coupling->VH032-Linker Linker-Activated Linker with activated ester Linker-Activated->Linker_Coupling POI_Ligand_Coupling Final Coupling VH032-Linker->POI_Ligand_Coupling Final_PROTAC Final PROTAC POI_Ligand_Coupling->Final_PROTAC POI Ligand POI Ligand POI Ligand->POI_Ligand_Coupling

An In-depth Technical Guide to the Interaction Between VH032-O-C2-NH-Boc and the von Hippel-Lindau Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the synthetic ligand VH032-O-C2-NH-Boc and the von Hippel-Lindau (VHL) tumor suppressor protein. This compound is a derivative of the well-characterized VHL ligand, VH032, and serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its binding characteristics with VHL is fundamental for the rational design and development of novel therapeutics based on targeted protein degradation.

Introduction to the von Hippel-Lindau Protein and Its Role in Cellular Signaling

The von Hippel-Lindau protein (VHL) is the substrate recognition component of an E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing.[1] Under normoxic (normal oxygen) conditions, VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a key transcription factor. This binding is contingent on the prolyl-hydroxylation of HIF-1α.[2] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome. This process prevents the transcription of hypoxia-responsive genes.[2]

In hypoxic (low oxygen) conditions, or in the presence of VHL mutations, this degradation pathway is inhibited, leading to the stabilization and accumulation of HIF-1α.[2] Stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Dysregulation of this pathway is a hallmark of various cancers, particularly clear cell renal cell carcinoma.

Small molecules that can modulate the VHL-HIF-1α interaction are of significant therapeutic interest. VH032 and its derivatives are designed to bind to the same pocket on VHL that recognizes the hydroxylated HIF-1α, thereby acting as competitive inhibitors.[3]

This compound: A Key Intermediate for PROTAC Development

This compound is a synthetic molecule derived from VH032. The "-O-C2-NH-Boc" modification refers to a linker with a tert-butyloxycarbonyl (Boc) protecting group. This functionalization makes it an ideal building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation. In this context, the VH032 moiety of a PROTAC engages the VHL E3 ligase.

Quantitative Analysis of the VH032-VHL Interaction

While specific binding data for the intermediate this compound is not extensively published, the binding affinities of the parent compound VH032 and the closely related BOC-VH032 have been characterized using various biophysical techniques. These values provide a strong indication of the binding affinity of this compound.

CompoundAssayParameterValueReference
VH032Isothermal Titration Calorimetry (ITC)Kd185 nM
BOC-VH032TR-FRETIC504.9 µM
BOC-VH032TR-FRETKi2.1 µM
BODIPY FL VH032TR-FRETKd3.01 nM

Signaling Pathways and Experimental Workflows

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the canonical VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_n HIF-1α PHDs PHDs (O2, Fe2+) HIF-1α_n->PHDs Hydroxylation HIF-1α-OH HIF-1α-OH PHDs->HIF-1α-OH VHL_Complex_n VHL E3 Ligase Complex HIF-1α-OH->VHL_Complex_n Binding Ub Ubiquitin VHL_Complex_n->Ub Ubiquitination Proteasome_n Proteasomal Degradation Ub->Proteasome_n HIF-1α_h HIF-1α Stabilization Stabilization HIF-1β HIF-1β Nucleus Nucleus HIF-1β->Nucleus Translocation Stabilization->HIF-1β Dimerization Dimerization Dimerization HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (Angiogenesis, etc.) HRE->Gene_Transcription

Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.

Logical Interaction of this compound with the VHL Complex

This diagram illustrates how this compound competitively inhibits the binding of HIF-1α to the VHL E3 ligase complex.

Competitive_Inhibition VHL_Complex VHL E3 Ligase Complex Binding_Pocket HIF-1α Binding Pocket HIF-1α-OH Hydroxylated HIF-1α HIF-1α-OH->Binding_Pocket Binds VH032_Boc This compound VH032_Boc->Binding_Pocket Competitively Binds Degradation HIF-1α Degradation Binding_Pocket->Degradation Stabilization HIF-1α Stabilization Binding_Pocket->Stabilization

Caption: Competitive inhibition of HIF-1α binding to VHL by this compound.

Experimental Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The following diagram outlines the workflow for a TR-FRET assay to determine the binding affinity of this compound to the VHL complex.

TRFRET_Workflow Start Start Reagent_Prep Prepare Reagents: - GST-VBC Complex - Tb-anti-GST Antibody - BODIPY FL VH032 Probe - this compound Start->Reagent_Prep Dispense Dispense Reagents into 384-well Plate Reagent_Prep->Dispense Incubate Incubate at Room Temperature (e.g., 90 min) Dispense->Incubate Read_Plate Read TR-FRET Signal (Excitation: 340 nm, Emission: 620 nm & 520 nm) Incubate->Read_Plate Data_Analysis Data Analysis: - Calculate Emission Ratio - Plot vs. [Inhibitor] - Determine IC50/Ki Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TR-FRET based VHL-ligand binding assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction between small molecule ligands and the VHL protein complex. While these protocols are representative, they provide a robust framework for studying the binding of this compound to VHL.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from a study that developed a high-affinity fluorescent probe for VHL.

Objective: To determine the binding affinity (IC50 and Ki) of this compound to the VHL-ElonginB-ElonginC (VBC) complex.

Materials:

  • GST-tagged VBC complex

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • BODIPY FL VH032 (fluorescent probe, acceptor fluorophore)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare working solutions of GST-VBC, Tb-anti-GST antibody, and BODIPY FL VH032 in assay buffer. Optimal concentrations should be empirically determined but can start at approximately 2 nM, 2 nM, and 4 nM, respectively.

  • Assay Plate Setup:

    • Add the serially diluted this compound or control (DMSO) to the wells of the 384-well plate.

    • Add the GST-VBC complex and Tb-anti-GST antibody mixture to all wells.

    • Add the BODIPY FL VH032 probe to all wells.

    • Include control wells:

      • Negative control: All components with DMSO instead of the test compound.

      • Positive control: All components with a known high-affinity VHL ligand (e.g., VH298).

      • Background control: All components except the GST-VBC complex.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 520 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 620 nm) for each well.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd of the fluorescent probe.

Co-Immunoprecipitation (Co-IP)

This representative protocol is designed to demonstrate the interaction between this compound and VHL in a cellular context.

Objective: To qualitatively assess the binding of this compound to VHL by its ability to disrupt the VHL-HIF-1α interaction.

Materials:

  • Cell line expressing tagged VHL (e.g., HEK293T cells transfected with FLAG-VHL)

  • This compound

  • Hypoxia chamber or chemical hypoxia mimetic (e.g., CoCl2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody conjugated to magnetic beads

  • Antibodies for Western blotting: anti-HIF-1α, anti-FLAG

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with either DMSO (vehicle control) or a high concentration of this compound (e.g., 100 µM) for 4-6 hours.

    • Induce HIF-1α stabilization by placing cells in a hypoxia chamber (1% O2) or by adding a chemical mimetic.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with anti-FLAG magnetic beads to pull down the FLAG-VHL complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HIF-1α and FLAG.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis:

    • In the DMSO-treated sample, a band for HIF-1α should be present in the immunoprecipitated fraction, indicating its interaction with VHL.

    • In the this compound-treated sample, the HIF-1α band should be significantly reduced or absent, demonstrating that the compound has disrupted the VHL-HIF-1α interaction.

Surface Plasmon Resonance (SPR)

This is a representative protocol for quantifying the binding kinetics of this compound to the VHL complex.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified VBC complex

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Immobilize the VBC complex to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the VBC complex.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.

    • After each injection, flow running buffer over the chip to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the VBC-immobilized flow cell.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Isothermal Titration Calorimetry (ITC)

This is a representative protocol to determine the thermodynamic parameters of the this compound and VHL interaction.

Objective: To directly measure the binding enthalpy (ΔH), binding stoichiometry (n), and to calculate the binding affinity (KD), Gibbs free energy (ΔG), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified VBC complex

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES buffer)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the VBC complex against the chosen ITC buffer.

    • Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the VBC complex into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).

    • Load the this compound into the injection syringe (e.g., at a concentration 10-15 times that of the protein).

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine ΔH, n, and KD.

    • Calculate ΔG and ΔS from the determined values.

Conclusion

This compound is a key synthetic intermediate for the development of VHL-based PROTACs. Its interaction with the VHL protein is central to its function in this technology. The quantitative binding data for its parent and closely related compounds, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers in the field of targeted protein degradation. A thorough understanding of the biophysical and cellular interactions of this molecule will undoubtedly facilitate the design of more potent and selective protein degraders for therapeutic applications.

References

A Technical Guide to Boc-Protected VH032 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development, and VH032 is a well-established, high-affinity ligand for VHL. To facilitate the modular synthesis of PROTACs, VH032 is often utilized in a Boc-protected form. This guide provides an in-depth technical overview of the use of Boc-protected VH032 in PROTAC synthesis, including experimental protocols, quantitative data, and visualization of key processes.

Core Concepts: The Role of Boc-Protected VH032 in PROTACs

A PROTAC molecule is a heterobifunctional chimera composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][3] Boc-protected VH032 serves as a precursor to the VHL E3 ligase-recruiting ligand.

The tert-butyloxycarbonyl (Boc) protecting group is installed on a reactive amine of the VH032 core. This protection strategy prevents unwanted side reactions during the coupling of the VHL ligand to the linker and subsequently to the POI ligand.[4] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[5]

The general workflow for synthesizing a VH032-based PROTAC using a Boc-protected intermediate is as follows:

  • Coupling of Boc-VH032 to a linker: A commercially available or synthesized Boc-protected VH032 derivative, often with a pre-installed linker arm, is coupled to the POI ligand. Alternatively, the linker can be built up sequentially on the Boc-VH032 core.

  • Boc deprotection: The Boc protecting group is removed from the VH032-linker conjugate to expose a reactive amine.

  • Coupling to the POI ligand: The deprotected VH032-linker is then coupled to the POI ligand to yield the final PROTAC molecule.

  • Purification and characterization: The synthesized PROTAC is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data: Binding Affinities and Degradation Efficacy

The effectiveness of a VH032-based PROTAC is determined by several quantitative parameters, including its binding affinity to VHL and the target protein, as well as its ability to induce the degradation of the target protein.

CompoundDescriptionBinding Affinity (Kd to VHL)Degradation (DC50)Degradation (Dmax)
VH032 VHL ligand185 nM--
Boc-VH032 Boc-protected VHL ligand110.4 nM (Ki)--
MZ1 BRD4 degrader with VH032-25 - 920 nM>90%
ARV-771 BET degrader with VH032-Low nM range>90%
GMB-475 BCR-ABL1 degrader with VH032-1.11 µM (IC50)-

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved. These values are cell-line and target-dependent.

Experimental Protocols

General Protocol for Boc Deprotection of VH032-Linker Conjugate

This protocol describes the removal of the Boc protecting group from a VH032-linker intermediate using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected VH032-linker conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected VH032-linker conjugate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected VH032-linker amine.

General Protocol for HATU-Mediated Amide Coupling

This protocol describes the coupling of the deprotected VH032-linker amine to a carboxylic acid on the POI ligand using HATU as a coupling agent.

Materials:

  • Deprotected VH032-linker amine

  • POI ligand with a carboxylic acid moiety

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • HPLC for purification

Procedure:

  • Dissolve the POI ligand with a carboxylic acid moiety in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected VH032-linker amine (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Western Blot Protocol for Assessing Protein Degradation

This protocol outlines the steps to evaluate the efficacy of a synthesized VH032-based PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of VH032-Based PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-PROTAC PROTAC_POI_VHL POI-PROTAC-VHL Ternary Complex PROTAC->PROTAC_POI_VHL Binds to POI and VHL POI Target Protein (POI) POI->PROTAC_POI_VHL VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->PROTAC_POI_VHL PROTAC_POI_VHL->PROTAC Catalytic Cycle PolyUb_POI Polyubiquitinated POI PROTAC_POI_VHL->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 Activates Ub E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->PROTAC_POI_VHL Recruited to ternary complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.

Experimental Workflow for VH032-Based PROTAC Development

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Design PROTAC Design (Boc-VH032-Linker + POI Ligand) Synthesis Chemical Synthesis (Coupling & Deprotection) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex Ternary Complex Formation (e.g., NanoBRET Assay) Characterization->Ternary_Complex Purified PROTAC Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay Selectivity Selectivity Profiling (Quantitative Proteomics) Degradation_Assay->Selectivity Functional_Assay Functional Cellular Assays (e.g., Viability, Phenotypic) Degradation_Assay->Functional_Assay

Caption: A typical workflow for the development of VH032-based PROTACs.

Conclusion

Boc-protected VH032 is an indispensable tool in the development of VHL-recruiting PROTACs. Its use allows for a modular and efficient synthetic strategy to generate these powerful molecules for targeted protein degradation. This guide has provided a comprehensive overview of the core concepts, quantitative data, experimental protocols, and key workflows associated with the use of Boc-protected VH032 in PROTAC synthesis. By leveraging this information, researchers can accelerate the design, synthesis, and evaluation of novel PROTACs for a wide range of therapeutic targets.

References

An In-depth Technical Guide to the Chemical Properties and Stability of VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VH032-O-C2-NH-Boc is a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, it incorporates a linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to aid researchers in its handling, application, and the design of novel PROTAC molecules.

Chemical Properties

This compound is a complex organic molecule designed for further chemical modification. While specific experimental data for this particular compound is not extensively published, its properties can be inferred from its structural components and data available for analogous compounds.

PropertyValueSource/Comment
IUPAC Name tert-butyl (2-(2-((((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carbonyl)amino)-3,3-dimethylbutanoyl)oxy)ethyl)carbamateInferred from structure
CAS Number 2409007-41-4[1]
Molecular Formula C34H49N5O7SEstimated
Molecular Weight 687.85 g/mol Estimated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions.Based on data for related VH032 derivatives[2].

Note: The molecular formula and weight are estimated based on the structure of this compound. Researchers should confirm these values with their own analytical data.

Stability and Storage

The stability of this compound is primarily dictated by the acid-labile Boc protecting group and the ether linkage within the linker.

ConditionStability ProfileRecommendations
pH The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid)[1]. It is generally stable to basic conditions.Avoid acidic environments unless Boc deprotection is intended. Store in a neutral, dry environment.
Temperature Should be stored at low temperatures to prevent degradation. Long-term storage at -20°C is recommended.Aliquot upon receipt to avoid repeated freeze-thaw cycles.
Light While no specific data is available, prolonged exposure to UV or strong visible light should be avoided as a general precaution for complex organic molecules.Store in a dark, light-proof container.

Role in PROTAC Technology

This compound serves as a key building block for the synthesis of VHL-recruiting PROTACs. The core VH032 moiety binds to the VHL E3 ubiquitin ligase. The Boc-protected amine at the terminus of the linker provides a reactive handle for conjugation to a ligand that binds to a target protein of interest.

The general mechanism of action for a PROTAC synthesized from this compound is illustrated below.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC (VH032-linker-Target Ligand) Target_Protein->PROTAC Binds to Target Ligand Ternary_Complex Target-PROTAC-VHL Recycling Recycling PROTAC->Recycling Recycled VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->PROTAC Binds to VH032 Ligand VHL_E3_Ligase->Recycling Recycled Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->Proteasome Recognition

Figure 1: General mechanism of action for a VHL-based PROTAC.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general workflow can be outlined based on the synthesis of related VH032 derivatives.

Synthesis_Workflow Start VH032 Core Synthesis Linker_Attachment Attachment of Boc-NH-C2-O- Linker Start->Linker_Attachment Purification1 Purification (e.g., Chromatography) Linker_Attachment->Purification1 Deprotection Boc Deprotection (Acidic Conditions) Purification1->Deprotection This compound Intermediate Coupling Coupling to Target Ligand Deprotection->Coupling Final_Purification Final PROTAC Purification Coupling->Final_Purification Final_PROTAC Final PROTAC Molecule Final_Purification->Final_PROTAC

Figure 2: General workflow for the synthesis of a PROTAC using this compound.

General Boc Deprotection Protocol

The removal of the Boc protecting group is a critical step to enable the coupling of the linker to a target protein ligand.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dioxane).

  • Acid Treatment: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane. The reaction is typically performed at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the acid is removed by evaporation under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Caution: Acidic deprotection should be performed in a well-ventilated fume hood, as TFA and HCl are corrosive.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-based PROTACs. Understanding its chemical properties, stability, and the protocols for its use is essential for the successful design and synthesis of novel protein degraders. While detailed experimental data for this specific molecule is limited, the information provided in this guide, based on available data for related compounds and general chemical principles, serves as a valuable resource for researchers in the field of targeted protein degradation. It is strongly recommended that users of this compound perform their own analytical characterization to confirm its properties.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This document provides a detailed protocol for the synthesis of PROTACs utilizing the key building block, VH032-O-C2-NH-Boc . This intermediate incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a 2-carbon linker with a Boc-protected terminal amine.[1][2] The protocol outlines the standard two-step synthetic procedure: Boc deprotection followed by amide coupling to a ligand for a protein of interest (POI). This application note is intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel PROTAC-based therapeutics.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable."

The VHL E3 ligase is one of the most widely utilized E3 ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL.[3] The intermediate, this compound, provides a convenient starting point for the synthesis of VHL-based PROTACs, with the Boc-protected amine offering a stable handle for subsequent conjugation to a POI ligand.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized from this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (VH032-Linker-POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. The following is a general, yet detailed, protocol that can be adapted for coupling with a variety of POI ligands possessing a carboxylic acid functionality.

Step 1: Boc Deprotection of this compound

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the VH032-linker intermediate, which is then used in the subsequent coupling reaction.

Workflow Diagram:

Deprotection_Workflow Start This compound Reaction Dissolve in DCM Add TFA (4N in Dioxane) Stir at RT Start->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Workup Concentrate in vacuo Use directly in next step Monitoring->Workup Reaction Complete End VH032-O-C2-NH2 (TFA salt) Workup->End

Caption: Workflow for the Boc deprotection of the VH032 linker.

Materials:

Reagent/SolventGradeSupplier (Example)
This compound≥95%MedChemExpress, etc.
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA) or HCl in Dioxane (4M)Reagent GradeSigma-Aldrich
Nitrogen GasHigh Purity---

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • To the stirred solution, add a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature. Alternatively, trifluoroacetic acid (TFA) can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo).

  • The resulting crude amine salt (VH032-O-C2-NH2) is typically used directly in the next step without further purification.

Step 2: Amide Coupling with POI Ligand

This step involves the formation of an amide bond between the deprotected VH032-linker amine and a carboxylic acid-functionalized POI ligand.

Workflow Diagram:

Coupling_Workflow Amine VH032-O-C2-NH2 (TFA salt) Reaction Dissolve in DMF Add HATU, DIPEA Stir at RT Amine->Reaction POI_Acid POI-COOH POI_Acid->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Workup Aqueous Workup Extract with EtOAc Monitoring->Workup Reaction Complete Purification Flash Chromatography Workup->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for the amide coupling to form the final PROTAC.

Materials:

Reagent/SolventGradeSupplier (Example)
VH032-O-C2-NH2 (from Step 1)Crude---
POI-COOH (Protein of Interest Ligand with Carboxylic Acid)As required---
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Sigma-Aldrich
DIPEA (N,N-Diisopropylethylamine)Reagent GradeSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
BrineSaturated Aqueous Solution---
Sodium Sulfate (Na2SO4)Anhydrous---
Silica GelFor Flash Chromatography---

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC, "PROTAC-X," synthesized from this compound and a hypothetical POI ligand, "POI-X-COOH."

Table 1: Reagent Stoichiometry for PROTAC-X Synthesis

ComponentMolecular Weight ( g/mol )Mass (mg)Moles (µmol)Equivalents
This compound615.7861.61001.0
POI-X-COOH350.0038.51101.1
HATU380.2357.01501.5
DIPEA129.2451.74004.0

Table 2: Characterization Data for PROTAC-X

AnalysisResult
Yield 65%
Appearance White to off-white solid
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
HRMS (m/z) Calculated for C₅₀H₆₀N₈O₈S [M+H]⁺: 965.4281, Found: 965.4275
Purity (HPLC) >98%

Conclusion

The use of this compound provides a streamlined and efficient method for the synthesis of VHL-based PROTACs. The two-step protocol of Boc deprotection followed by amide coupling is a robust and widely applicable strategy for linking the VHL ligand to a variety of POI ligands. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC therapeutics.

References

Application Notes and Protocols: Deprotection of VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-O-C2-NH-Boc is a key synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, it incorporates a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine.[1][2][3][4][5] This protecting group strategy allows for the selective modification of other parts of the molecule before revealing the amine for subsequent conjugation to a target protein ligand, a crucial step in PROTAC synthesis. The removal of the Boc group is a critical deprotection step that is typically achieved under acidic conditions.

This document provides detailed protocols for the acidic deprotection of this compound, methods for monitoring reaction progress, and expected outcomes based on established procedures for Boc group removal.

Chemical Reaction and Mechanism

The deprotection of the Boc group is most commonly achieved through acid-catalyzed cleavage. The generally accepted mechanism proceeds in three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide and the free amine.

The resulting amine is typically obtained as a salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the acid-mediated deprotection of Boc-protected amines, which are applicable to this compound.

Table 1: Comparison of Common Boc Deprotection Methods

MethodReagentsTypical SolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Method A Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hFast, efficient, volatile byproductsHarsh for some acid-sensitive functional groups, TFA is corrosive
Method B Hydrochloric acid (HCl)1,4-Dioxane, Methanol, or Ethyl AcetateRoom Temp.1 - 16 hLess harsh than TFA, product precipitates as HCl saltCan be slower than TFA, may require longer reaction times

Table 2: Troubleshooting Incomplete Boc Deprotection

IssuePotential CauseRecommended Solution
Incomplete ReactionInsufficient acid strength or concentrationIncrease the concentration or equivalents of the acid.
Steric hindrance around the Boc-protected amineIncrease reaction temperature or prolong reaction time.
Poor solubility of the starting materialChoose a more suitable solvent or increase the solvent volume.
Formation of ByproductsAlkylation of nucleophilic sites by the tert-butyl cationAdd a scavenger such as triisopropylsilane.

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the deprotection of this compound to yield the corresponding amine as its trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution. A common ratio is a 1:1 or 4:1 mixture of DCM to TFA.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product will be more polar than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or another suitable solvent multiple times.

  • The resulting crude product is the trifluoroacetate salt of the deprotected amine and can often be used in the next step without further purification.

Optional Work-up for the Free Amine:

  • Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA, using a solution of HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Diethyl ether (cold)

  • Vacuum filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up This compound This compound Acid_Addition Add Acid (TFA or HCl) This compound->Acid_Addition Dissolve in DCM Reaction Stir at RT Acid_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Evaporation Remove Solvent & Excess Acid Monitoring->Evaporation Reaction Complete Amine_Salt Deprotected Amine Salt Evaporation->Amine_Salt Neutralization Optional: Neutralize (NaHCO3) Amine_Salt->Neutralization Free_Amine Free Amine Neutralization->Free_Amine

Caption: Workflow for the acidic deprotection of this compound.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Tert_Butyl_Cation Tert-butyl Cation Fragmentation->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Acidic Removal of the Boc Protecting Group from VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-O-C2-NH-Boc is a key synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine must be efficiently and cleanly removed to allow for the subsequent conjugation of a target protein ligand. This document provides detailed protocols for the acidic deprotection of this compound, a critical step in the synthesis of VH032-based PROTACs. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a crucial component of the cellular machinery that targets proteins for degradation and is often recruited by PROTACs.[1][2] VH032 is a ligand for VHL, and its amine-functionalized version is a versatile building block for PROTAC synthesis.[3][4][5]

The protocols described herein focus on two common acidic conditions for Boc removal: hydrogen chloride (HCl) in dioxane and trifluoroacetic acid (TFA) in dichloromethane (DCM). While both methods are effective, the choice of reagent can depend on the scale of the reaction, downstream purification strategies, and the acid sensitivity of other functional groups in the molecule.

Data Presentation

The following table summarizes quantitative data for a multi-gram scale synthesis of a closely related compound, VH032 amine hydrochloride, from its Boc-protected precursor using HCl in dioxane. This data provides a benchmark for the expected efficiency of this deprotection method.

ParameterValueReference
Starting MaterialBoc-VH032 amine
Reagent4 M HCl in dioxane
SolventDichloromethane (DCM)
ScaleMulti-gram
Overall Yield65%
Purity of Final Product97%
Analysis MethodHPLC

Experimental Protocols

Protocol 1: Boc Removal using Hydrogen Chloride (HCl) in Dioxane

This protocol is adapted from a validated, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Methanol (MeOH)

  • Water, deionized

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound starting material in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature.

  • To the stirred solution, add 4 M HCl in dioxane dropwise over a period of 30 minutes.

  • Add methanol to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the solvents.

  • Add deionized water to the residue and transfer the solution to a separatory funnel.

  • Wash the aqueous solution three times with dichloromethane to remove any organic impurities.

  • The resulting aqueous solution contains the desired VH032-O-C2-amine hydrochloride salt. This can be used directly in subsequent steps or lyophilized to obtain a solid product.

Protocol 2: Boc Removal using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a general and widely used protocol for Boc deprotection. While specific yield and purity for this compound are not available in the provided search results, this method is known for its efficiency and is suitable for smaller-scale syntheses.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is a 20% solution of TFA in DCM (v/v).

  • Add trifluoroacetic acid (TFA) to the solution and stir the reaction mixture at room temperature.

  • The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of VH032-O-C2-amine.

Mandatory Visualizations

VHL E3 Ligase Signaling Pathway

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets several substrates for proteasomal degradation. While its most well-known target is the alpha subunit of the hypoxia-inducible factor (HIF-1α), VHL also regulates other signaling pathways.

VHL_Signaling_Pathway cluster_VHL_Complex VHL E3 Ligase Complex cluster_Substrates Substrates cluster_Downstream Downstream Effects VHL VHL ElonginC Elongin C VHL->ElonginC VHL_Complex_Node ElonginB Elongin B ElonginC->ElonginB Cullin2 Cullin 2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 HIF1a HIF-1α Angiogenesis Angiogenesis HIF1a->Angiogenesis Glycolysis Glycolysis HIF1a->Glycolysis Proteasome Proteasomal Degradation HIF1a->Proteasome NDRG3 NDRG3 Raf_ERK Raf-ERK Pathway NDRG3->Raf_ERK NDRG3->Proteasome AKT AKT NFkB NF-κB Signaling AKT->NFkB AKT->Proteasome G9a G9a G9a->Proteasome VHL_Complex_Node->HIF1a VHL_Complex_Node->NDRG3 VHL_Complex_Node->AKT VHL_Complex_Node->G9a

Caption: VHL E3 Ligase Signaling Pathway with Multiple Substrates.

Experimental Workflow for Boc Removal

The following diagram illustrates the general workflow for the acidic deprotection of this compound.

Boc_Removal_Workflow Start Start: this compound Dissolution Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolution Acid_Addition Add Acidic Reagent (e.g., HCl/dioxane or TFA) Dissolution->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction Monitoring Monitor Reaction (TLC or LC-MS) Reaction->Monitoring Workup Workup and Purification Monitoring->Workup Product Product: VH032-O-C2-amine (as salt or free base) Workup->Product

Caption: Experimental Workflow for Acidic Boc Deprotection.

References

Application Notes and Protocols for Conjugating VH032-O-C2-NH-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the VHL E3 ligase ligand, VH032-O-C2-NH-Boc, to a target protein ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] This document outlines the necessary steps for Boc deprotection of the VH032 derivative, followed by its conjugation to a primary amine on a target protein or ligand via amide bond formation.

Introduction

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The von Hippel-Lindau (VHL) E3 ligase is commonly recruited for this purpose due to its well-characterized ligands and broad tissue expression. VH032 is a potent VHL ligand, and the this compound derivative is a key intermediate for PROTAC synthesis, featuring a Boc-protected amine that can be deprotected to reveal a reactive primary amine for conjugation.[2][3]

This protocol is divided into two main stages:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine.

  • Amine-Reactive Conjugation: Coupling of the deprotected VH032 derivative to a target protein ligand.

Data Presentation

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to a target protein.

Table 1: Recommended Reaction Conditions for Boc Deprotection

ParameterRecommended ConditionNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.
TFA Concentration 20-50% (v/v)Higher concentrations lead to faster deprotection but may not be suitable for sensitive substrates.
Reaction Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 30 - 120 minutesMonitor reaction progress by TLC or LC-MS.
Scavenger (Optional) Triethylsilane (TES) or AnisoleRecommended to prevent side reactions from the liberated tert-butyl cation.

Table 2: Recommended Reaction Conditions for Amine-Reactive Conjugation

ParameterRecommended ConditionRange for OptimizationNotes
Protein Concentration > 2 mg/mL2 - 20 mg/mLHigher concentrations improve reaction efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate-Buffers should be free of primary amines.
pH 8.0 - 9.08.3 - 8.5 is optimalEnsures the primary amines on the protein are deprotonated and reactive.
Molar Ratio (VH032:Protein) 10:1 to 20:15:1 to 30:1The optimal ratio depends on the number of accessible primary amines on the target protein and should be determined empirically.
Reaction Temperature Room Temperature4°C to 25°CRoom temperature is generally sufficient for efficient conjugation.
Reaction Time 1 - 4 hours1 - 18 hoursLonger incubation times may be necessary for less reactive proteins or lower temperatures.
Quenching Reagent 1 M Tris-HCl or 1 M Glycine, pH 7.4-Added to a final concentration of 50-100 mM to stop the reaction.

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the reactive amine derivative.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., DCM/Methanol)

  • LC-MS for reaction monitoring (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add TFA dropwise to the solution while stirring at room temperature. A typical concentration is 20-50% TFA in DCM.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-120 minutes).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected VH032-O-C2-NH2.

  • Confirm the identity and purity of the product by LC-MS and/or NMR. The deprotected product should be used immediately in the next step or stored under inert gas at -20°C.

Part 2: Conjugation of Deprotected VH032 to a Target Protein Ligand

This protocol outlines the conjugation of the deprotected VH032-O-C2-NH2 to a target protein containing a reactive carboxyl group that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected VH032-O-C2-NH2

  • Target protein ligand with an activated NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5)

  • Quenching buffer (1 M Tris-HCl or 1 M Glycine, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the deprotected VH032-O-C2-NH2 in anhydrous DMF or DMSO.

    • Prepare the target protein ligand with the activated NHS ester in the conjugation buffer at a concentration of at least 2 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the deprotected VH032-O-C2-NH2 solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the VH032-protein conjugate from unreacted small molecules and byproducts using a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein. The conjugate will typically elute in the initial fractions.

  • Characterization of the Conjugate:

    • Determine the concentration of the purified conjugate using a spectrophotometer and an appropriate protein assay (e.g., Bradford or BCA).

    • The degree of labeling (DOL), which represents the average number of VH032 molecules conjugated per protein molecule, can be determined using methods such as mass spectrometry or UV-Vis spectroscopy if the VH032 ligand has a distinct absorbance.

Visualizations

Experimental Workflow

experimental_workflow vh032_boc This compound deprotection Boc Deprotection (TFA/DCM) vh032_boc->deprotection vh032_nh2 Deprotected VH032-O-C2-NH2 deprotection->vh032_nh2 conjugation Amine-Reactive Conjugation (pH 8.0-9.0) vh032_nh2->conjugation target_protein Target Protein Ligand (with NHS ester) target_protein->conjugation crude_conjugate Crude Conjugate conjugation->crude_conjugate purification Purification (Size-Exclusion Chromatography) crude_conjugate->purification final_conjugate Purified VH032-Protein Conjugate purification->final_conjugate characterization Characterization (MS, UV-Vis) final_conjugate->characterization

Caption: Experimental workflow for conjugating this compound.

VHL-Mediated Protein Degradation Signaling Pathway

vhl_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PROTAC hif1a HIF-1α hydroxylation Hydroxylation hif1a->hydroxylation phd PHD phd->hydroxylation hydroxylated_hif1a Hydroxylated HIF-1α hydroxylation->hydroxylated_hif1a ubiquitination Ubiquitination hydroxylated_hif1a->ubiquitination vhl_complex VHL E3 Ligase Complex vhl_complex->ubiquitination ub_hif1a Ubiquitinated HIF-1α ubiquitination->ub_hif1a degradation Degradation ub_hif1a->degradation proteasome Proteasome proteasome->degradation hif1a_stable HIF-1α (or Target Protein) ternary_complex Ternary Complex (Target-PROTAC-VHL) hif1a_stable->ternary_complex protac PROTAC (VH032-Ligand) protac->ternary_complex vhl_complex_protac VHL E3 Ligase Complex vhl_complex_protac->ternary_complex ubiquitination_protac Ubiquitination ternary_complex->ubiquitination_protac ub_target Ubiquitinated Target Protein ubiquitination_protac->ub_target degradation_protac Degradation ub_target->degradation_protac proteasome_protac Proteasome proteasome_protac->degradation_protac

Caption: VHL-mediated protein degradation pathway.

References

Designing Next-Generation PROTACs: Application Notes and Protocols for VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile VHL E3 ligase ligand intermediate, VH032-O-C2-NH-Boc. These guidelines are intended to streamline the development of novel protein degraders for therapeutic applications.

Introduction to this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC consists of two key components: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The von Hippel-Lindau (VHL) E3 ligase is a widely utilized component in PROTAC design due to its broad tissue expression and the availability of potent small molecule ligands.[3] VH032 is a well-characterized VHL ligand with a binding affinity (Kd) of approximately 185 nM.[4] this compound is a key synthetic intermediate that incorporates the VH032 scaffold, a short C2 linker, and a Boc-protected amine. The Boc (tert-butoxycarbonyl) protecting group allows for a modular and efficient approach to PROTAC synthesis, as it can be selectively removed under acidic conditions to reveal a primary amine ready for coupling to a POI ligand or a more complex linker system.

Quantitative Data Summary of VH032-Based PROTACs

The following tables summarize key quantitative data for a selection of PROTACs synthesized using VH032 as the VHL ligand. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new degraders.

Table 1: Physicochemical and Permeability Properties of Representative VH032-Based PROTACs

PROTAC IDTarget POIMolecular Weight (MW)ALogPHydrogen Bond Donors (HBD)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Reference
MZ1BRD4806.93.250.6
AT1BET850.03.16Not Reported
CMPBRD4933.12.860.002
MZP5BRD4937.12.560.006

Table 2: In Vitro Degradation and Binding Affinity Data for Representative VH032-Based PROTACs

PROTAC IDTarget POICell LineDC₅₀ (nM)Dₘₐₓ (%)VHL Binding (Kᵢ, nM)Reference
MZ1BRD4HeLa13>956.3
SIM1BETHEK2930.7 - 9.5Not ReportedNot Reported
RC-2BTKMino2.297Not Reported
p38α PROTACp38αU2OS~100>80Not Reported

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step procedure for the synthesis of a PROTAC, starting with the deprotection of this compound followed by coupling to a POI ligand containing a carboxylic acid functionality.

Step 1: Boc Deprotection of this compound to Yield VH032-O-C2-NH₂

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per 100 mg of starting material).

  • To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude VH032-O-C2-NH₂. This product is often used in the next step without further purification.

Step 2: Amide Coupling of VH032-O-C2-NH₂ with a POI Ligand

Materials:

  • VH032-O-C2-NH₂ (from Step 1)

  • POI ligand with a carboxylic acid (1-1.2 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

Procedure:

  • Dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude VH032-O-C2-NH₂ (1.1 equivalents) in anhydrous DMF.

  • Add the solution of VH032-O-C2-NH₂ to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the final PROTAC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In-Cell Target Protein Degradation Assay via Western Blot

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein within a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Include a positive control with a known degrader if available, and a negative control where cells are co-treated with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E1-E2-E3 Cascade Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Recycling PROTAC and VHL Recycled Degradation->Recycling

Caption: Mechanism of Action for a VH032-based PROTAC.

Synthesis_Workflow title Synthetic Workflow for a VH032-based PROTAC Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate VH032-O-C2-NH₂ (Amine Intermediate) Deprotection->Intermediate Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (Chromatography) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General synthetic workflow for PROTACs using this compound.

References

Application Notes and Protocols for Cell-Based Degradation Assays using VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for utilizing PROTACs synthesized with VH032-O-C2-NH-Boc in cell-based degradation assays. VH032 is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The this compound derivative is a key synthetic intermediate, featuring a Boc-protected amine linker ready for conjugation to a POI ligand to create a final PROTAC.[5]

This guide will use a hypothetical PROTAC, designated PROTAC-X , which is composed of VH032 linked to a ligand for a hypothetical Protein of Interest (POI-X). The principles and protocols described herein are broadly applicable to other PROTACs utilizing the VH032 scaffold.

Mechanism of Action of VH032-Based PROTACs

VH032-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein. Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Degradation PROTAC PROTAC-X (VH032-Linker-POI Ligand) POI Protein of Interest (POI-X) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-X : PROTAC-X : VHL Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ub_POI Ubiquitinated POI-X Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Treatment Seed cells and treat with PROTAC-X concentrations. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary and secondary antibodies. E->F G 7. Detection & Analysis Visualize bands and quantify degradation. F->G HiBiT_Workflow cluster_workflow HiBiT Assay Workflow A 1. Cell Seeding Seed HiBiT-POI-X cells in a 96-well plate. B 2. Compound Addition Add PROTAC-X at various concentrations. A->B C 3. Lytic Detection At desired time points, add Nano-Glo® HiBiT Lytic Detection Reagent. B->C D 4. Luminescence Reading Measure luminescence on a plate reader. C->D E 5. Data Analysis Calculate % degradation over time. D->E

References

Application Notes: Protocol for Western Blot Analysis of Target Protein Degradation using a VH032-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the use of a Proteolysis Targeting Chimera (PROTAC) that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, to induce the degradation of a specific target protein. The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and standard biochemical techniques.

The compound VH032-O-C2-NH-Boc is a synthetic intermediate, often referred to as a "building block," used in the synthesis of PROTACs. It consists of the VHL ligand (VH032) attached to a short linker with a Boc-protected amine. This protected amine allows for the controlled chemical conjugation of this VHL ligand/linker moiety to a ligand that binds to a specific protein of interest (POI). The final, active molecule is the complete PROTAC, not the this compound intermediate itself.

This protocol outlines the procedures for treating cells with a hypothetical, final PROTAC molecule (referred to herein as "PROTAC-X," which is synthesized using the VH032 building block) and subsequently analyzing the degradation of the target protein via Western blot.

Mechanism of Action

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The VHL-based PROTAC, once inside the cell, forms a ternary complex with the VHL E3 ligase and the target protein, leading to its ubiquitination and subsequent degradation.

PROTAC_Mechanism PROTAC PROTAC-X (contains VH032) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a VHL-based PROTAC.

Experimental Design and Controls

To ensure the observed protein degradation is a direct result of the PROTAC's activity, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve the PROTAC. This serves as the baseline for target protein expression.

  • Time-Course Experiment: Cells are treated with a fixed concentration of the PROTAC and harvested at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.

  • Dose-Response Experiment: Cells are treated with increasing concentrations of the PROTAC for a fixed duration to determine the concentration at which 50% degradation occurs (DC50).

  • (Optional) E3 Ligase Ligand Control: Cells treated with the VHL ligand alone (e.g., a derivative similar to VH032) to show it does not cause degradation.

  • (Optional) Proteasome Inhibitor Control: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should rescue the target protein from degradation, confirming the involvement of the proteasome.

Quantitative Data Summary

The following table provides typical concentration ranges and conditions for a Western blot experiment designed to assess PROTAC-mediated protein degradation. The optimal values will vary depending on the specific PROTAC, target protein, and cell line used.

ParameterTypical Range/ConditionPurpose
Cell Seeding Density 2.5 x 10^5 to 1.0 x 10^6 cells/well (6-well plate)Ensure cells are in a logarithmic growth phase and achieve 70-80% confluency at time of treatment.
PROTAC-X Concentration 1 nM - 10,000 nM (Logarithmic dilutions)To determine the dose-response relationship and calculate the DC50 value.
Incubation Time 2 - 24 hoursTo assess the kinetics of protein degradation and determine the optimal time point.
Vehicle (DMSO) Conc. ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity or off-target effects.
MG132 (Control) Conc. 10 - 20 µMTo inhibit the proteasome and confirm degradation is proteasome-dependent.
Loading Control GAPDH, β-Actin, α-Tubulin, or VinculinTo normalize for protein loading variations between lanes.

Detailed Protocol: Western Blot Analysis

This protocol describes the steps for treating cells with PROTAC-X, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Sample Preparation cluster_wb Western Blot A 1. Seed Cells (e.g., 6-well plate) B 2. Incubate (24h, 70-80% confluency) A->B C 3. Treat Cells (PROTAC-X, Controls) B->C D 4. Incubate (Specified time course) C->D E 5. Harvest & Lyse Cells (RIPA buffer + inhibitors) D->E F 6. Quantify Protein (BCA Assay) E->F G 7. Prepare Samples (Laemmli buffer, heat) F->G H 8. SDS-PAGE G->H I 9. Protein Transfer (PVDF membrane) H->I J 10. Blocking (5% BSA or milk) I->J K 11. Primary Antibody Incubation (Target & Loading Control) J->K L 12. Secondary Antibody Incubation (HRP-conjugated) K->L M 13. Detection & Imaging (ECL substrate) L->M N 14. Densitometry Analysis M->N

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the target protein.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PROTAC-X: Dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Vehicle: Anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™, cOmplete™).

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer: (with β-mercaptoethanol or DTT).

  • Primary Antibodies: Rabbit or mouse monoclonal antibody specific to the target protein and a loading control (e.g., anti-GAPDH, anti-β-Actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Tris-Glycine SDS-PAGE Gels

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Procedure
  • Cell Seeding:

    • One day prior to the experiment, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • PROTAC Treatment:

    • Prepare serial dilutions of PROTAC-X in fresh culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and does not exceed 0.1%.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PROTAC-X or vehicle control.

    • Return the plates to the incubator for the desired time period (e.g., 16 hours).

  • Cell Lysis and Lysate Preparation:

    • After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer’s instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration for all samples using lysis buffer.

    • Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF membrane. Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer’s instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Application Notes and Protocols for In Vitro Protein Degradation Using PROTACs Derived from VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation.[2] PROTACs function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]

VH032-O-C2-NH-Boc is a key chemical intermediate used in the synthesis of potent and specific PROTACs.[3][4] It is a Boc-protected ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Following deprotection and conjugation to a ligand for a target protein, the resulting PROTAC can effectively hijack the VHL E3 ligase to induce the degradation of the desired protein. These application notes provide a comprehensive guide to utilizing a hypothetical PROTAC, designated PROTAC-T , synthesized from this compound to induce the degradation of a target protein, Protein-X , in an in vitro setting.

Mechanism of Action

PROTAC-T, like other PROTACs, leverages the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the target protein (Protein-X), a linker, and a ligand (derived from VH032) that recruits the VHL E3 ubiquitin ligase. By simultaneously binding to both Protein-X and VHL, PROTAC-T forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to Protein-X, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein-X (Target Protein) POI_PROTAC_VHL Protein-X :: PROTAC-T :: VHL POI->POI_PROTAC_VHL Binds PROTAC PROTAC-T VHL VHL E3 Ligase VHL->POI_PROTAC_VHL Recruits Ub_POI Ubiquitinated Protein-X POI_PROTAC_VHL->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_VHL Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding protac_treatment 2. PROTAC-T Treatment cell_seeding->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA) cell_lysis->protein_quantification sample_prep 5. Sample Preparation protein_quantification->sample_prep sds_page 6. SDS-PAGE & Western Blot sample_prep->sds_page detection 7. Detection & Analysis sds_page->detection end End detection->end

References

Application Notes and Protocols for VH032-O-C2-NH-Boc in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-O-C2-NH-Boc is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation for cancer research. It is a Boc-protected derivative of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. In the context of oncology, this technology offers a powerful strategy to target proteins that have been historically challenging to inhibit with traditional small-molecule inhibitors.

Mechanism of Action: The PROTAC Approach

This compound, after deprotection of the Boc group to reveal a primary amine, serves as the VHL E3 ligase-recruiting moiety of a PROTAC. The synthesized PROTAC, which also incorporates a ligand for a specific cancer-associated protein of interest (POI) connected via a chemical linker, orchestrates the formation of a ternary complex between the POI and the VHL E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over occupancy-based inhibitors.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Mechanism of Action VH032 This compound Deprotection Deprotection (e.g., TFA) VH032->Deprotection VH032_NH2 VH032-O-C2-NH2 Deprotection->VH032_NH2 PROTAC Functional PROTAC VH032_NH2->PROTAC Conjugation Linker Linker Linker->PROTAC POI_Ligand POI Ligand POI_Ligand->PROTAC PROTAC_cell PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC_cell->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Synthesis and Mechanism of Action.

Application Example: Targeting BRD4 with a VH032-based PROTAC (MZ1)

A prominent example of a PROTAC synthesized using a VH032-derived VHL ligand is MZ1. MZ1 targets the bromodomain and extra-terminal domain (BET) protein BRD4, a transcriptional co-activator implicated in the expression of oncogenes such as c-MYC.[1] By inducing the degradation of BRD4, MZ1 effectively suppresses oncogenic signaling pathways and inhibits the proliferation of cancer cells, particularly in hematological malignancies.

Data Presentation: In Vitro Activity of MZ1

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The anti-proliferative effects are typically measured by the half-maximal inhibitory concentration (IC50).

PROTACTargetCell LineAssay TypeDC50 (nM)DmaxIC50 (nM)Reference
MZ1 BRD4H661 (Lung Carcinoma)Western Blot8Complete at 100 nM-
MZ1 BRD4H838 (Lung Carcinoma)Western Blot23Complete at 100 nM-
MZ1 BRD4HeLa (Cervical Cancer)Western Blot-Complete at 1 µM-
MZ1 BRD4Mv4-11 (Acute Myeloid Leukemia)Cell Viability--25
MZ1 BRD422RV1 (Prostate Cancer)Western Blot / Cell ViabilityNot specifiedDose-dependentDose-dependent

Experimental Protocols

The following protocols provide a general framework for the synthesis of a VH032-based PROTAC and its subsequent biological evaluation.

Experimental_Workflow cluster_synthesis Phase 1: PROTAC Synthesis cluster_evaluation Phase 2: Biological Evaluation A1 Deprotection of This compound A2 Linker Conjugation A1->A2 A3 POI Ligand Conjugation A2->A3 A4 Purification and Characterization (HPLC, MS) A3->A4 B1 Cell Culture and Treatment A4->B1 Synthesized PROTAC B2 Protein Degradation Assay (Western Blot) B1->B2 B3 Cell Viability Assay (e.g., CellTiter-Glo®) B1->B3 B4 Data Analysis (DC50, IC50 Calculation) B2->B4 B3->B4

General experimental workflow for PROTAC development.
Protocol 1: Synthesis of a VH032-based PROTAC

This protocol describes a representative two-step synthesis of a PROTAC molecule following the deprotection of this compound. This example assumes the use of a linker with a carboxylic acid and an amine-reactive group (e.g., NHS ester) and a POI ligand with a suitable functional group for conjugation.

Step 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue, VH032-O-C2-NH2 as a TFA salt, can be used in the next step directly or after purification.

Step 2: Linker and POI Ligand Conjugation (Amide Bond Formation)

  • Activation of Linker: If using a linker with a carboxylic acid, activate it by reacting with a coupling agent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

  • Conjugation to VH032-O-C2-NH2: Add the deprotected VH032-O-C2-NH2 to the activated linker solution. Stir the reaction mixture at room temperature until completion.

  • Purification: Purify the VH032-linker conjugate by flash column chromatography or preparative HPLC.

  • Second Conjugation: Conjugate the POI ligand to the other end of the linker using appropriate coupling chemistry (e.g., another amide bond formation, click chemistry).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells based on the quantification of ATP.

Materials:

  • Cancer cell line of interest

  • White, opaque-walled 96-well plates

  • PROTAC stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate. Incubate overnight.

  • PROTAC Treatment: Add 10 µL of serially diluted PROTAC or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is an indispensable reagent for the synthesis of VHL-recruiting PROTACs, a promising class of therapeutics in cancer research. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders targeting a wide range of oncogenic proteins. The ability to catalytically eliminate target proteins offers a powerful approach to overcome the limitations of traditional cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: VH032-O-C2-NH-Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of VH032-O-C2-NH-Boc, a key intermediate in the synthesis of PROTACs based on the VHL ligand.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Boc group on this compound?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine on the linker portion of the molecule. This protection prevents the amine from participating in unwanted side reactions during the synthesis of the PROTAC molecule. The Boc group is designed to be removed in a specific deprotection step to reveal the reactive amine, allowing for its conjugation to a target protein ligand.

Q2: What are the standard conditions for deprotecting this compound?

The Boc group is acid-labile and is typically removed under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. For VH032 derivatives, a solution of 4 M HCl in methanol has been used.

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected product, being a free amine, is more polar than the Boc-protected starting material and will have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is proceeding. Staining with ninhydrin can help visualize the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to quantify the consumption of the starting material and the formation of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic reagent may be old, have absorbed water, or the concentration may be too low for the specific substrate.

  • Suboptimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.

  • Reagent Quality: The quality of the acid is crucial. TFA, for instance, is hygroscopic and its effectiveness can be diminished by water.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-quality acidic reagents.

  • Increase Acid Concentration: If using TFA in DCM, you can increase the TFA concentration (e.g., from 20% to 50%).

  • Switch to a Stronger Acid System: Consider using 4M HCl in dioxane, which is a potent reagent for Boc deprotection.

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer period.

  • Increase Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate, but should be done cautiously to avoid side reactions.

Issue 2: Formation of Side Products

The appearance of unexpected spots on TLC or peaks in the LC-MS chromatogram indicates the formation of side products.

Potential Causes:

  • Alkylation by the tert-butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can react with nucleophilic sites on your molecule or in the reaction mixture, leading to unwanted byproducts. Electron-rich aromatic rings and heteroatoms are particularly susceptible.

  • Degradation of Acid-Sensitive Functional Groups: If the PROTAC precursor contains other acid-sensitive functional groups, they may be cleaved or modified by the strong acidic conditions.

Troubleshooting Steps:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.

  • Lower the Reaction Temperature: Running the reaction at 0°C can help to minimize side reactions.

  • Use Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA to the desired concentration (typically 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v) at this stage.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3x).

  • For work-up, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol utilizes a stronger acidic system.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent if necessary.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Data Presentation

The choice of deprotection method can significantly impact the reaction's success. The following table summarizes common deprotection reagents and their typical conditions.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 2 hoursScavengers like TIS are often recommended.
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temp1 - 4 hoursProduct is often isolated as the HCl salt.
Trimethylsilyl Iodide (TMSI)1.2-1.5 equivalentsChloroform or AcetonitrileRoom TempHours to overnightA milder option for sensitive substrates.
Oxalyl Chloride/Methanol3 equivalentsMethanolRoom Temp1 - 4 hoursA mild method for substrates with acid-labile groups.

Visualizations

Troubleshooting Workflow for Incomplete Deprotection

G A Incomplete Deprotection Observed B Check Reagent Quality (Fresh TFA/HCl?) A->B C Increase Acid Concentration or Switch to Stronger Acid (e.g., 4M HCl/dioxane) B->C Reagents OK G Re-evaluate Reaction Conditions B->G Reagents Expired D Extend Reaction Time C->D F Reaction Complete C->F Success E Consider Gentle Heating D->E D->F Success E->F Success E->G Failure

Caption: A logical workflow for troubleshooting an incomplete this compound deprotection reaction.

General Boc Deprotection Mechanism

G cluster_0 Acid-Catalyzed Boc Deprotection A Boc-Protected Amine (R-NH-Boc) B Protonation of Carbonyl Oxygen A->B + H+ C Formation of tert-Butyl Cation and Carbamic Acid Intermediate B->C D Decarboxylation C->D F tert-Butyl Cation (t-Bu+) C->F E Free Amine (R-NH2) D->E - CO2 G Isobutylene F->G - H+

Caption: The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

References

Technical Support Center: Optimizing PROTAC Linker Length with VH032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length with the E3 ligase ligand VH032.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VH032-based PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the VH032 ligand (which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase) to a ligand that binds to the target protein of interest (POI).[1][2] The linker's length, composition, and attachment points are critical determinants of the PROTAC's efficacy.[3][] Its primary role is to position the target protein and the E3 ligase in a way that facilitates the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[5]

Q2: What are the common types of linkers used with VH032?

A2: The most common linkers used in VH032-based PROTACs are polyethylene glycol (PEG) chains and alkyl chains. PEG linkers are often favored in the initial stages of PROTAC development as they can enhance solubility. Alkyl linkers, on the other hand, are also widely used. The choice between these and other more rigid linker types, such as those containing piperazine or piperidine moieties, depends on the specific target and the desired physicochemical properties of the PROTAC.

Q3: Which attachment points on VH032 are suitable for linker conjugation?

A3: Based on co-crystal structures, several solvent-exposed regions on VH032 have been identified as suitable for linker attachment without disturbing its binding to VHL. A common and effective attachment point is the methyl group of the terminal acetyl group on the left-hand side (LHS) of the VH032 molecule. Another viable exit vector is the phenyl group on the right-hand side (RHS). Some studies have also explored modifications at the benzylic position.

Q4: How does linker length impact the degradation efficacy of a VH032-based PROTAC?

A4: The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient degradation. A linker that is too short may cause steric hindrance, preventing the formation of the complex, while a linker that is too long might lead to unproductive binding. Even minor changes in linker length can significantly affect degradation potency.

Troubleshooting Guide

Issue 1: My VH032-based PROTAC shows good binding to the target protein and VHL in binary assays, but poor degradation in cells.

Possible Cause Troubleshooting Step
Suboptimal Linker Length or Conformation Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation activity.
Poor Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
Low Cell Permeability Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes. Consider modifying the linker to improve its physicochemical properties.
PROTAC Efflux by Transporters Utilize cellular uptake and efflux assays to determine if the PROTAC is being actively removed from the cell.

Issue 2: The degradation activity of my PROTAC is weak (high DC50, low Dmax).

Possible Cause Troubleshooting Step
Inefficient Ternary Complex Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.
Incorrect Linker Attachment Point Re-design the PROTAC with the linker attached to a different solvent-exposed position on the VH032 ligand or the target protein ligand.
Instability of the PROTAC Assess the chemical stability of the PROTAC in cellular media and under assay conditions.

Quantitative Data Summary

The following table presents hypothetical but illustrative data on the impact of linker length on the degradation of a target protein by VH032-based PROTACs.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Stability (Arbitrary Units)Cell Permeability (Pe, 10⁻⁶ cm/s)
PROTAC-APEG850060Low0.5
PROTAC-BPEG1250>90High0.3
PROTAC-CPEG1620075Moderate0.2
PROTAC-DAlkyl915080Moderate0.8
PROTAC-EAlkyl1325>95High0.6
PROTAC-FAlkyl1730070Low0.4

Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the kinetics of binary and ternary complex formation.

  • Chip Preparation: Immobilize one of the binding partners, such as the VHL E3 ligase, onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex Proteasome Proteasome POI->Proteasome Recognition PROTAC VH032-Linker-POI Ligand PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination E1, E2 Ub Ubiquitin (Ub) Ubiquitination->POI Poly-Ub Degradation Degradation Proteasome->Degradation DegradedPOI Degraded Fragments

Caption: Mechanism of action for a VH032-based PROTAC.

PROTAC_Optimization_Workflow Design PROTAC Design (Select Target Ligand, VH032, Linker Type & Attachment) Synthesis Synthesize PROTAC Library (Vary Linker Length) Design->Synthesis Biochem Biochemical Assays (Binary Binding: SPR, ITC) Synthesis->Biochem Ternary Ternary Complex Analysis (SPR, ITC, FRET) Synthesis->Ternary Decision Optimal Degradation? Biochem->Decision Ternary->Decision Cellular Cellular Degradation Assay (Western Blot, DC50/Dmax) Permeability Cell Permeability Assay (e.g., PAMPA) Cellular->Permeability Optimization Lead Optimization Permeability->Optimization Decision->Design No Decision->Cellular Yes

Caption: Experimental workflow for optimizing PROTAC linker length.

References

Technical Support Center: Optimizing VH032-Based PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the cell permeability of VH032-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do my VH032-based PROTACs exhibit low cell permeability?

A1: VH032-based PROTACs often have physicochemical properties that fall outside the typical range for orally bioavailable drugs, which can lead to poor membrane permeability.[1][2][3][4][5] Key contributing factors include:

  • High Molecular Weight (MW): PROTACs are large molecules, often with MWs between 900 and 1200 Da, which can hinder passive diffusion across the cell membrane.

  • Large Number of Hydrogen Bond Donors (HBDs): The presence of multiple HBDs increases the polarity of the molecule, making it less favorable to partition into the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): A large PSA is also associated with reduced cell permeability.

  • Linker Composition: The linker connecting the VH032 ligand to the target protein binder plays a crucial role. Long, flexible linkers, especially those with multiple polar groups like polyethylene glycol (PEG), can negatively impact permeability.

Q2: What are the primary strategies to improve the cell permeability of my VH032-based PROTACs?

A2: Several rational design strategies can be employed to enhance the cell permeability of VH032-based PROTACs:

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester bond, particularly at a solvent-exposed position away from the core binding interface of the VHL ligand, can significantly improve permeability by removing a hydrogen bond donor. This modification has been shown to increase permeability and lead to more potent cellular degradation activity.

  • Linker Optimization:

    • Length: Shorter linkers are generally preferred as they reduce the overall molecular weight and polar surface area.

    • Composition: The chemical nature of the linker is critical. While PEG linkers are common, reducing the number of PEG units or replacing them with more rigid or hydrophobic linkers can improve permeability. Linkers that promote the formation of intramolecular hydrogen bonds can shield polar groups and enhance membrane passage.

  • Lipophilicity Modulation: There is an optimal range for lipophilicity (measured as ALogP). For VH032-based PROTACs, an ALogP between 3 and 5 is suggested to favor higher permeability. Both excessively low and high lipophilicity can be detrimental.

  • Macrocyclization: Although a more advanced strategy, macrocyclization of the PROTAC molecule can pre-organize the conformation to favor cell permeability by shielding polar functionalities.

Q3: How can I experimentally assess the cell permeability of my PROTACs?

A3: A combination of cell-free and cell-based assays is recommended to evaluate PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a quantitative measure of passive permeability (Pe).

  • Lipophilic Permeability Efficiency (LPE): LPE is a metric that relates the measured permeability (from PAMPA) to the lipophilicity of the compound. It helps to understand how efficiently a compound achieves permeability for its given lipophilicity and can guide structural modifications.

  • Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier. It provides information on both passive permeability and active transport mechanisms, including efflux.

  • NanoBRET Target Engagement Assay: This live-cell assay can be used to determine an "availability index" by comparing target engagement in intact versus permeabilized cells, providing a surrogate measure of intracellular PROTAC concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low permeability in PAMPA assay High molecular weight, excessive hydrogen bond donors, suboptimal lipophilicity.1. Synthesize analogs with shorter linkers. 2. Incorporate amide-to-ester substitutions. 3. Modify the structure to adjust the ALogP into the optimal 3-5 range.
High efflux ratio in Caco-2 assay The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).1. Modify the PROTAC structure to reduce recognition by efflux pumps. This can sometimes be achieved by altering the linker or terminal groups. 2. Co-administer with a known efflux pump inhibitor in vitro to confirm efflux liability.
Good PAMPA permeability but poor cellular activity 1. The PROTAC is rapidly metabolized within the cell. 2. The PROTAC is subject to cellular efflux. 3. The PROTAC does not efficiently form a stable ternary complex in the cellular environment.1. Investigate metabolic stability using liver microsomes or hepatocytes. Modify metabolically liable sites. 2. Perform a Caco-2 assay to assess efflux. 3. Use biophysical assays (e.g., Fluorescence Polarization) to confirm ternary complex formation.
Inconsistent permeability results between different PROTAC batches Impurities or variations in the final compound's salt form.1. Ensure high purity of each batch through rigorous analytical characterization (e.g., HPLC, NMR, MS). 2. Standardize the salt form of the final compound for consistent physicochemical properties.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Selected VH032-Based PROTACs

CompoundLinker TypeMW (Da)HBDsALogPPAMPA Pe (10-6 cm/s)
MZ Series
71-unit PEG~900-10004-5~3-40.6
82-unit PEG~950-10504-5~3-4~0.1
93-unit PEG~1000-11004-5~3-40.006
AT Series
151-unit PEG~900-10004~3-4~0.2
162-unit PEG~950-10504~3-4~0.1
17Alkyl~900-10003~4-50.002
CM/CMP Series
12PEG-based~1000-11005-6<1~0.01
13PEG-based~1050-11505-6<1~0.005
14PEG-based~1100-12005-6<10.002

Data compiled from studies on various VH032-based PROTACs. Note that the permeability generally decreases with an increasing number of PEG units in the linker and with a higher number of hydrogen bond donors.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial membrane coated with a lipid solution to an acceptor compartment.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% dodecane solution of phosphatidylcholine) to form the artificial membrane.

    • The acceptor plate wells are filled with a buffer solution (e.g., PBS at pH 7.4).

    • The test PROTAC is added to the donor plate wells at a known concentration.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

    • After incubation, the concentrations of the PROTAC in the donor, acceptor, and reference wells are determined using LC-MS/MS.

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [C]A * VA / (Area * time * ([C]D - [C]A)) where [C]A and [C]D are the concentrations in the acceptor and donor wells, respectively, VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

2. Lipophilic Permeability Efficiency (LPE) Calculation

  • Principle: LPE assesses how efficiently a compound permeates the membrane relative to its lipophilicity.

  • Methodology:

    • Determine the experimental permeability (Pe) from the PAMPA assay.

    • Measure the lipophilicity of the PROTAC. This is often done by determining the LogD (distribution coefficient at a specific pH, e.g., 7.4) and calculating the ALogP (calculated logarithm of the partition coefficient).

    • The LPE is then calculated using a specific formula that relates these parameters. One such formula is: LPE = LogD(dec/w) – 1.06(ALogP) + 5.47.

    • Higher LPE values indicate greater permeability efficiency for a given lipophilicity.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC VH032-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Extracellular Extracellular Space Extracellular->PROTAC Cell Permeation

Caption: Mechanism of action for a VH032-based PROTAC.

Permeability_Troubleshooting Start Start: Low Cellular Activity of VH032-PROTAC Check_Permeability Assess Permeability (PAMPA) Start->Check_Permeability Permeability_Result Permeability Low? Check_Permeability->Permeability_Result Optimize_Structure Optimize PROTAC Structure: - Amide-to-Ester Swap - Shorter/Rigid Linker - Modulate Lipophilicity Permeability_Result->Optimize_Structure Yes Check_Efflux Assess Efflux (Caco-2) Permeability_Result->Check_Efflux No Re_test Re-synthesize and Re-test Optimize_Structure->Re_test Re_test->Check_Permeability Efflux_Result High Efflux? Check_Efflux->Efflux_Result Modify_for_Efflux Modify Structure to Avoid Efflux Transporters Efflux_Result->Modify_for_Efflux Yes Check_Ternary_Complex Assess Ternary Complex Formation/Stability Efflux_Result->Check_Ternary_Complex No Modify_for_Efflux->Re_test Other_Issues Investigate Other Issues: - Target Engagement - Metabolic Stability Check_Ternary_Complex->Other_Issues

Caption: Troubleshooting workflow for low cellular activity.

References

Technical Support Center: VH032 PROTACs & The Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing VH032-based Proteolysis Targeting Chimeras (PROTACs), with a special focus on understanding and overcoming the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a VH032-based PROTAC?

A1: VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] A VH032-based PROTAC is a heterobifunctional molecule that consists of a VH032 moiety, a linker, and a ligand that binds to a specific protein of interest (POI). The PROTAC functions by simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3]

Q2: What is the "hook effect" in the context of PROTAC experiments?

A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein.[3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.

Q3: What causes the hook effect?

A3: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex (POI-PROTAC-E3 ligase). However, at excessive concentrations, the PROTAC is more likely to form two separate binary complexes: a "Target-PROTAC" complex and an "E3 Ligase-PROTAC" complex. These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q4: What are the experimental consequences of the hook effect?

A4: The primary consequence of the hook effect is the potential for misinterpretation of experimental data, leading to an inaccurate assessment of a PROTAC's potency and efficacy. Key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation) can be incorrectly determined if the hook effect is not recognized and addressed.

Q5: How can I confirm that the observed protein degradation is proteasome-mediated?

A5: To confirm that your VH032-based PROTAC is inducing proteasome-mediated degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, resulting in a restoration of protein levels compared to cells treated with the PROTAC alone.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No target protein degradation observed. 1. Suboptimal PROTAC concentration: The effective concentration might be outside the tested range. 2. Cell line insensitivity: The cell line may have low expression of the VHL E3 ligase. 3. Incorrect incubation time: Degradation is a time-dependent process. 4. Poor cell permeability of the PROTAC. 1. Perform a broad dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the optimal degradation window. 2. Confirm the expression of VHL in your cell line using Western blot or qPCR. 3. Conduct a time-course experiment at a fixed, optimal PROTAC concentration. 4. Consider the physicochemical properties of your PROTAC. Published data on VH032-based PROTACs can offer insights into expected permeability.
Decreased degradation at high PROTAC concentrations (Hook Effect). Formation of unproductive binary complexes: At high concentrations, the PROTAC separately binds to the target protein and the E3 ligase.1. Confirm the hook effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end. 2. Determine the optimal concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments. 3. Assess ternary complex formation: Use biophysical or cellular assays like co-immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.
High variability between replicates. 1. Inconsistent cell seeding density. 2. Inaccurate PROTAC dilutions. 3. Uneven treatment application. 1. Ensure consistent cell seeding to have 70-80% confluency at the time of harvest. 2. Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Mix the PROTAC-containing medium thoroughly before adding to the cells.

Quantitative Data

Table 1: Permeability of Selected VH032-Based PROTACs

CompoundTarget LigandLinkerPermeability (Pe) (x 10-6 cm/s)
7JQ1Amide0.6
9JQ1Amide0.006
14CM/CMP-<0.002
15JQ1Thioether<0.005
17JQ1Alkyl0.002

Data extracted from a study on the membrane permeability of VH032-based PROTACs and is intended for comparative purposes.

Experimental Protocols

Dose-Response Experiment for Protein Degradation
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • PROTAC Preparation: Prepare serial dilutions of the VH032-based PROTAC in cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Western Blot Analysis: Proceed with Western blotting to detect the levels of the target protein and a loading control.

Western Blotting
  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the corresponding loading control band intensity. Express the normalized protein levels as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
  • Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the VHL E3 ligase to confirm the presence of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC VH032 PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High PROTAC Concentration Binary_POI Binary Complex (POI-PROTAC) High_PROTAC->Binary_POI Binary_VHL Binary Complex (VHL-PROTAC) High_PROTAC->Binary_VHL Ternary_Formation Productive Ternary Complex Formation Binary_POI->Ternary_Formation Inhibited Binary_VHL->Ternary_Formation Inhibited Reduced_Degradation Reduced POI Degradation Ternary_Formation->Reduced_Degradation Leads to

Caption: The formation of unproductive binary complexes leads to the hook effect.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow Start Experiment Shows Unexpected Results Check_Conc Perform Broad Dose-Response Start->Check_Conc Hook_Effect Hook Effect Observed? Check_Conc->Hook_Effect No_Degradation No Degradation Observed? Check_Conc->No_Degradation Hook_Effect->No_Degradation No Optimize_Conc Optimize PROTAC Concentration Hook_Effect->Optimize_Conc Yes Check_VHL Check VHL Expression No_Degradation->Check_VHL Yes End Proceed with Optimized Protocol Optimize_Conc->End Time_Course Perform Time-Course Check_VHL->Time_Course Confirm_Ternary Confirm Ternary Complex (Co-IP) Time_Course->Confirm_Ternary Confirm_Ternary->End

Caption: A logical workflow for troubleshooting common VH032 PROTAC experiments.

References

Technical Support Center: VH032-O-C2-NH-Boc to Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the conjugation of VH032-O-C2-NH-Boc to peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis of your VH032-peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide conjugation?

This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[4][5] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis. This intermediate is designed to be deprotected to reveal a primary amine, which can then be conjugated to the carboxylic acid of a peptide, forming a stable amide bond. This allows for the creation of PROTACs where the peptide serves as the targeting moiety for a protein of interest.

Q2: What is the first critical step in the conjugation process?

The first and most critical step is the deprotection of the Boc group from this compound to expose the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). Incomplete deprotection will result in no conjugation, while overly harsh conditions could potentially degrade the VH032 molecule.

Q3: Which coupling reagents are recommended for conjugating the deprotected VH032-amine to my peptide?

Several standard peptide coupling reagents can be used for this purpose. The choice often depends on the specific characteristics of your peptide and the desired reaction kinetics. Commonly used and effective coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often a preferred choice due to its high efficiency and ability to suppress racemization, particularly when coupling complex or sterically hindered amino acids. It is frequently mentioned in the synthesis of VH032-based PROTACs.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is useful for conjugations in aqueous or partially aqueous solutions.

Q4: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and effective method. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (deprotected VH032-amine and the peptide) and the formation of the desired conjugate product, identified by its unique mass.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector can also be used to monitor the reaction by observing the appearance of a new product peak and the disappearance of the starting material peaks.

Q5: What are the best methods for purifying the final VH032-peptide conjugate?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides and their conjugates. A C18 column is typically a good starting point for most peptides. The purification is achieved by running a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Product 1. Incomplete Boc deprotection.- Ensure complete removal of the Boc group by treating with a sufficient concentration of TFA (e.g., 20-50% in dichloromethane) for 1-2 hours. - Confirm deprotection by LC-MS analysis of the VH032-amine intermediate.
2. Inactive coupling reagents.- Use fresh, high-quality coupling reagents. Store them under anhydrous conditions. - Consider switching to a more powerful coupling reagent like HATU.
3. Suboptimal reaction pH.- The coupling reaction is pH-dependent. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the TFA salt of the VH032-amine and to facilitate the coupling reaction. Use 2-4 equivalents of DIPEA.
4. Steric hindrance from the peptide or VH032.- Increase the reaction time and/or temperature (e.g., from room temperature to 40°C). - Use a coupling reagent known to be effective for sterically hindered couplings, such as HATU.
Multiple Products Observed by LC-MS 1. Racemization of the peptide's C-terminal amino acid.- Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) if not already part of your coupling reagent (e.g., when using EDC). - Perform the coupling at a lower temperature (e.g., 0°C).
2. Side reactions with peptide side chains.- Ensure that reactive amino acid side chains (e.g., Lys, Asp, Glu, Cys) are appropriately protected.
3. Degradation of VH032.- While generally stable, prolonged exposure to harsh conditions should be avoided. Minimize reaction times and use optimized conditions.
Difficulty in Purifying the Conjugate 1. Poor separation of the product from starting materials.- Optimize the HPLC gradient. A shallower gradient around the elution point of your conjugate can improve resolution. - Try a different stationary phase (e.g., C8 or phenyl column) if C18 is not effective.
2. Product is insoluble or aggregates.- Adjust the pH of the mobile phase. - Try dissolving the crude product in a stronger solvent like DMSO before injection.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material and the appearance of the deprotected VH032-amine.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting VH032-amine TFA salt can be used directly in the next coupling step.

Protocol 2: Amide Coupling of VH032-Amine to a Peptide using HATU
  • Dissolve the peptide (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add the deprotected VH032-amine TFA salt (1.2 equivalents) to the peptide solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Add diisopropylethylamine (DIPEA) (3-4 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product can be purified by preparative RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Peptide Coupling cluster_analysis Purification & Analysis start This compound deprotection Add TFA/DCM start->deprotection vh032_amine VH032-Amine (TFA Salt) deprotection->vh032_amine coupling_reagents HATU, DIPEA in DMF vh032_amine->coupling_reagents peptide Peptide-COOH peptide->coupling_reagents conjugate VH032-Peptide Conjugate coupling_reagents->conjugate purification RP-HPLC conjugate->purification analysis LC-MS, NMR purification->analysis final_product Purified Conjugate analysis->final_product

Caption: Workflow for VH032-peptide conjugation.

Troubleshooting Logic

troubleshooting_logic start Low Conjugation Yield? check_deprotection Check Boc Deprotection (LC-MS) start->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok redo_deprotection Redo Deprotection: - Increase TFA concentration - Increase reaction time deprotection_ok->redo_deprotection No check_coupling Check Coupling Reagents & Conditions deprotection_ok->check_coupling Yes redo_deprotection->start reagents_ok Reagents Fresh? pH Optimized? check_coupling->reagents_ok optimize_coupling Optimize Coupling: - Use fresh reagents - Adjust DIPEA amount - Switch to HATU reagents_ok->optimize_coupling No increase_time_temp Increase Reaction Time/Temp reagents_ok->increase_time_temp Yes optimize_coupling->start success Successful Conjugation increase_time_temp->success

Caption: Troubleshooting low yield in conjugation.

References

VH032-O-C2-NH-Boc solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-O-C2-NH-Boc. The focus of this guide is to address common challenges related to the solubility and handling of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of PROTAC molecules.[1] Under acidic conditions, the Boc group is removed, revealing a reactive amine that can be coupled to a linker and a ligand for a target protein.

Q2: I'm having trouble dissolving this compound. Why is this and what can I do?

A2: Like many PROTAC building blocks, this compound is a relatively large and complex organic molecule, which can lead to poor solubility in aqueous solutions. The presence of the lipophilic Boc group can also influence its solubility profile. For initial stock solutions, organic solvents are recommended. If you are observing precipitation in your experimental media, it is likely that the compound's solubility limit has been exceeded.

Troubleshooting Steps:

  • Optimize Solvent Choice: Start by dissolving the compound in an appropriate organic solvent like DMSO to create a high-concentration stock solution.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Gentle Warming: Warming the solution to 37°C can increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.

  • Serial Dilutions: When preparing working solutions, perform serial dilutions from the high-concentration stock into your aqueous buffer or cell culture medium. Add the stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: For the solid compound, it is recommended to store at -20°C under a nitrogen atmosphere. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month. To ensure the stability and activity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: The Boc deprotection step in my PROTAC synthesis is incomplete. What could be the issue?

A4: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength: The acidic conditions may not be strong enough to fully remove the Boc group.

  • Inadequate Reaction Time or Temperature: The reaction may need more time or gentle heating to go to completion.

  • Poor Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be inefficient.

  • Steric Hindrance: The structure of the molecule around the Boc-protected amine might hinder the access of the acid.

For a more detailed guide on troubleshooting Boc deprotection, please refer to specialized organic synthesis resources.

Solubility Data

SolventEstimated SolubilityConcentration (mM)Notes
DMSO≥ 100 mg/mL188.44High solubility is expected.
EthanolSparingly Soluble-May require warming and sonication.
PBS (pH 7.4)Poorly Soluble-Not recommended for initial stock preparation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: General Procedure for Boc Deprotection

This protocol provides a general method for the removal of the Boc protecting group, a crucial step in the synthesis of a PROTAC using this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution while stirring. A typical concentration of TFA is 20-50% (v/v).

  • Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used in the next coupling step without further purification.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_synthesis Synthesis Steps VH032 This compound Deprotection Boc Deprotection (e.g., TFA in DCM) VH032->Deprotection 1. Amine Deprotected VH032-Amine Deprotection->Amine 2. Linker Linker Activation & Coupling Amine->Linker 4. Final_PROTAC Final PROTAC Molecule Linker->Final_PROTAC 5. Purification POI_Ligand Target Protein Ligand with Linker POI_Ligand->Linker 3.

Caption: A simplified workflow for the synthesis of a PROTAC molecule starting from this compound.

VHL_PROTAC_MoA Mechanism of Action for a VHL-based PROTAC cluster_cellular_process Cellular Process PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2 Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of protein degradation induced by a VHL-recruiting PROTAC.

References

preventing off-target effects with VH032-based PROTACs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects when using VH032-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is VH032 and why is it used in PROTACs?

A1: VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component of many PROTACs, serving as the E3 ligase recruiter. By incorporating VH032, a PROTAC can bring a target protein into proximity with the VHL E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2]

Q2: What are the known off-target effects associated with VH032-based PROTACs?

A2: While VHL-based PROTACs are generally considered more selective than some other E3 ligase-based systems like those using Cereblon (CRBN) ligands, off-target effects can still occur.[] These can arise from several factors:

  • Off-target binding of the warhead: The ligand targeting the protein of interest (POI) may bind to other proteins with similar binding domains.

  • Off-target binding of the VH032 ligand: Although highly selective for VHL, promiscuous binding to other proteins is a possibility, though less common.

  • Formation of unproductive binary complexes: At high concentrations, the PROTAC may form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex (POI-PROTAC-VHL), leading to the "hook effect" and reduced degradation efficiency.[4]

  • Cytotoxicity: At higher concentrations, some PROTACs can induce cytotoxicity, leading to non-specific protein degradation.[5]

Q3: How can I minimize off-target effects in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Optimize PROTAC concentration: Perform dose-response experiments to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects and cytotoxicity.

  • Use appropriate controls: Include negative and positive controls in your experiments. An inactive enantiomer of the warhead or a PROTAC with a mutated VHL-binding ligand can help differentiate between on-target and off-target effects.

  • Medicinal chemistry optimization: Modifying the linker, the warhead, or the E3 ligase ligand can improve selectivity.

  • Global proteomic analysis: Techniques like mass spectrometry can provide an unbiased view of protein degradation across the proteome, helping to identify unintended targets.

Troubleshooting Guides

Problem 1: My VH032-based PROTAC shows degradation of my target protein, but I also observe significant degradation of other, unrelated proteins.

Possible Cause Troubleshooting Step Expected Outcome
High PROTAC Concentration (Hook Effect or Cytotoxicity) Perform a dose-response experiment with a wide range of PROTAC concentrations. Include a cell viability assay (e.g., MTT or CellTiter-Glo).Identify an optimal concentration with maximal target degradation and minimal off-target degradation and cytotoxicity.
Lack of Selectivity of the Warhead Test the warhead compound alone to assess its binding profile. If available, use a structurally related but inactive analog as a negative control.Determine if the off-target effects are driven by the warhead's promiscuity.
Off-Target E3 Ligase Recruitment Use a control PROTAC with a modification that abolishes VHL binding to see if degradation is VHL-dependent.Confirm that the observed degradation is mediated through the intended VHL E3 ligase.

Problem 2: I am not observing any degradation of my target protein.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess the physicochemical properties of your PROTAC. Consider using a cell permeability assay.Determine if the PROTAC can efficiently enter the cells to reach its target.
Inefficient Ternary Complex Formation Perform a ternary complex formation assay (e.g., co-immunoprecipitation or AlphaLISA) to confirm the interaction between the POI, PROTAC, and VHL.Verify that the PROTAC can successfully bring the target protein and E3 ligase together.
Low VHL Expression in Cell Line Check the expression level of VHL in your chosen cell line using Western blot or qPCR.Ensure that the cellular machinery required for degradation is present at sufficient levels.
Rapid PROTAC Metabolism Evaluate the metabolic stability of your PROTAC in vitro.Determine if the PROTAC is being rapidly degraded before it can act.

Quantitative Data Summary

Table 1: Performance Metrics of Select VH032-Based PROTACs

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa26>90
AT1BRD4HeLa250~80
ARV-771BRD4LNCaP<1>95
p38α-PROTAC (NR-11c)p38αMDA-MB-231~10>90

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is adapted from established methods for assessing PROTAC efficacy.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the VH032-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides a general workflow to assess the formation of the POI-PROTAC-VHL ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at the desired concentration and for the optimal time to induce ternary complex formation (often a shorter time point than for degradation).

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against the POI, VHL, and other components of the E3 ligase complex.

  • Interpretation:

    • The presence of both the POI and VHL in the immunoprecipitate of one of the components indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome POI->Proteasome Recognition Ternary_Complex POI PROTAC VHL Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation POI_PROTAC VHL_PROTAC Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for a VH032-based PROTAC.

Troubleshooting_Workflow Start Start: High Off-Target Degradation Dose_Response Perform Dose-Response & Viability Assay Start->Dose_Response Optimal_Conc Optimal Concentration Found? Dose_Response->Optimal_Conc Warhead_Control Test Warhead Alone & Inactive Analog Optimal_Conc->Warhead_Control No Proceed Proceed with Optimized Conditions Optimal_Conc->Proceed Yes Warhead_Issue Off-target effect driven by warhead? Warhead_Control->Warhead_Issue VHL_Control Use VHL-binding mutant PROTAC Warhead_Issue->VHL_Control No Redesign Redesign PROTAC (Linker/Warhead) Warhead_Issue->Redesign Yes VHL_Dependent Degradation VHL-dependent? VHL_Control->VHL_Dependent VHL_Dependent->Redesign No VHL_Dependent->Proceed Yes

References

Optimizing Ternary Complex Formation with VH032 PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize ternary complex formation using VH032-based Proteolysis Targeting Chimeras (PROTACs).

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during experiments aimed at optimizing VH032 PROTACs, presented in a question-and-answer format.

Q1: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

A1: A lack of target protein degradation can stem from several factors. A systematic check of the experimental components and setup is crucial.

  • PROTAC Integrity: Verify the chemical structure, purity, and stability of your VH032 PROTAC. Impurities or degradation can significantly impact its activity.

  • Protein Quality: Ensure the purity, proper folding, and activity of both your target protein and the VHL E3 ligase complex. Protein aggregation or inactivity will prevent ternary complex formation.

  • Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the VHL E3 ligase.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are suitable for measuring these binary affinities.[1][2]

  • Cellular Permeability: For cellular assays, assess the membrane permeability of your PROTAC. VH032-based PROTACs can have limited permeability, which can be a significant hurdle.[3][4]

  • Assay Controls: Always include positive and negative controls. A PROTAC with known activity against your target or a similar target can serve as a positive control. A non-binding analog of your PROTAC or a mismatched E3 ligase ligand can be used as a negative control.

Q2: My biochemical assays (e.g., SPR, ITC) indicate ternary complex formation, but I don't see protein degradation in my cellular assays. What could be the reason?

A2: This discrepancy often points to cell-based factors that are not present in biochemical assays.

  • Cellular Permeability and Efflux: As mentioned, poor cell permeability is a common issue for PROTACs. Additionally, active efflux by cellular transporters can reduce the intracellular concentration of the PROTAC.

  • PROTAC Metabolism: The PROTAC molecule might be rapidly metabolized within the cell, leading to a loss of activity.

  • "Hook Effect": At high concentrations, PROTACs can form more binary complexes (PROTAC-target and PROTAC-VHL) than the desired ternary complex, leading to reduced degradation. It is essential to perform a dose-response experiment to identify the optimal concentration range.

  • Ubiquitination and Proteasome Activity: Ensure that the cellular ubiquitination and proteasome machinery are functional. You can use proteasome inhibitors (e.g., MG132) as a control to confirm that the observed degradation is proteasome-dependent.

Q3: How do I choose the optimal linker for my VH032 PROTAC?

A3: The linker plays a critical role in the stability and geometry of the ternary complex.

  • Linker Length and Composition: The length and chemical nature (e.g., PEG, alkyl) of the linker are critical. A linker that is too short may cause steric hindrance, while a very long and flexible linker can have an entropic penalty. Systematic variation of linker length and composition is often necessary.

  • Attachment Points: The points at which the linker is attached to the VH032 ligand and the target-binding warhead are crucial for productive ternary complex formation. Crystal structures of the binary complexes can guide the selection of solvent-exposed attachment points.

  • Linker Rigidity: While flexible linkers are common in initial screens, more rigid linkers can sometimes stabilize a favorable conformation for the ternary complex.

Q4: What is "cooperativity" in the context of ternary complex formation, and why is it important?

A4: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC influences the binding of the second protein (e.g., the E3 ligase).

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-target) increases the affinity for the second protein (VHL). This is highly desirable as it leads to the formation of a more stable ternary complex.

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.

  • No Cooperativity (α = 1): The binding events are independent.

High cooperativity is often correlated with efficient protein degradation. It can be measured using biophysical techniques like SPR and ITC.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data for VH032-based PROTACs to facilitate comparison and experimental design.

Table 1: Binary and Ternary Complex Binding Affinities (Kd) and Cooperativity (α)

PROTACTarget ProteinVHL Kd (nM)Target Kd (nM)Ternary Complex Kd (nM)Cooperativity (α)Reference
MZ1Brd4BD2~70-~2High
AT1Brd4BD2330--7
CM11VHL200 (VH032)-≤11>18

Note: "-" indicates data not specified in the provided search results.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).

Methodology:

  • Immobilization:

    • Immobilize the VHL E3 ligase complex onto a sensor chip (e.g., via amine coupling or His-tag capture).

  • Binary Interaction Analysis (PROTAC to VHL):

    • Prepare a series of concentrations of the VH032 PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VHL surface.

    • Regenerate the sensor chip surface between injections if necessary.

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary dissociation constant (KD_binary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = KD_binary / KD_ternary .

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Methodology:

  • Binary Binding Affinity (PROTAC to VHL):

    • Fill the ITC cell with VHL E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with the VH032 PROTAC solution at a concentration 10-20 times higher than the VHL concentration.

    • Perform the titration by injecting the PROTAC into the VHL solution.

    • Analyze the data using a one-site binding model to determine KD1.

  • Binary Binding Affinity (PROTAC to Target Protein):

    • Repeat the process above, with the target protein in the cell and the PROTAC in the syringe to determine KD2.

  • Ternary Binding Affinity (PROTAC to VHL in the presence of Target Protein):

    • Prepare a solution of VHL pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed binary complex solution.

    • Analyze the data to determine the apparent KD for ternary complex formation (KD_ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = KD1 / KD_ternary .

Cellular Degradation Assay (e.g., Western Blot or HiBiT Assay)

Objective: To measure the dose-dependent degradation of the target protein in a cellular context.

Methodology:

  • Cell Seeding:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the VH032 PROTAC in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Analysis:

    • Western Blot:

      • Determine the total protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody and visualize the bands.

      • Quantify the band intensities to determine the relative protein levels.

    • HiBiT Assay:

      • For cells engineered with a HiBiT-tagged target protein, add the LgBiT protein and furimazine substrate to the lysate.

      • Measure the luminescence, which is proportional to the amount of HiBiT-tagged target protein.

  • Data Analysis:

    • Plot the percentage of remaining target protein against the PROTAC concentration.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Section 4: Visualizations

Diagrams illustrating key concepts and workflows in VH032 PROTAC optimization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC VH032 PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Target-PROTAC-VHL Ternary Complex Target->TernaryComplex VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Target Proteasome->Degradation Degrades Ternary_Complex_Workflow cluster_1 Biophysical Characterization Workflow start Start spr SPR Analysis start->spr itc ITC Analysis start->itc binary_kd Determine Binary Kd (PROTAC-VHL & PROTAC-Target) spr->binary_kd itc->binary_kd ternary_kd Determine Ternary Kd binary_kd->ternary_kd cooperativity Calculate Cooperativity (α) ternary_kd->cooperativity cellular_assay Cellular Degradation Assay cooperativity->cellular_assay dc50_dmax Determine DC50 & Dmax cellular_assay->dc50_dmax end Optimized PROTAC dc50_dmax->end Troubleshooting_Logic cluster_2 Troubleshooting Flowchart no_degradation No Target Degradation check_components Check PROTAC & Protein Integrity no_degradation->check_components components_ok Components OK? check_components->components_ok check_binary Confirm Binary Binding (SPR/ITC) binary_ok Binary Binding OK? check_binary->binary_ok check_cellular Assess Cellular Permeability cellular_ok Permeability OK? check_cellular->cellular_ok hook_effect Test Dose Response (Hook Effect) degradation_observed Degradation Observed hook_effect->degradation_observed components_ok->check_binary Yes optimize_linker Optimize Linker components_ok->optimize_linker No binary_ok->check_cellular Yes binary_ok->optimize_linker No cellular_ok->hook_effect Yes cellular_ok->optimize_linker No

References

Technical Support Center: VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VH032-O-C2-NH-Boc in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is modified with a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine. Its primary application is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc group is removed under acidic conditions to reveal a reactive amine that can be conjugated to a target protein ligand.[1]

Q2: What are the recommended storage conditions for this compound?

For solid this compound, storage at -20°C is recommended. When in solvent, it is best to store aliquots at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Q3: What solvents are recommended for dissolving this compound?

Q4: How stable is the Boc protecting group on this compound?

The Boc group is generally stable to basic and nucleophilic conditions. However, it is labile to acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the deprotection of the amine.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of this compound

Symptoms:

  • Loss of activity in subsequent conjugation reactions.

  • Appearance of a new, more polar spot on TLC or a new peak in LC-MS analysis corresponding to the deprotected amine.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acidic Solvent or Buffer Ensure all solvents and buffers used are neutral or slightly basic. Avoid acidic additives or buffers (e.g., citrate buffers at low pH).
Contaminated Reagents Use fresh, high-purity solvents and reagents. Test the pH of your solutions before adding this compound.
Prolonged Storage in Protic Solvents While generally stable, prolonged storage in certain protic solvents like methanol, especially if slightly acidic, could potentially lead to slow deprotection. For long-term storage, use anhydrous aprotic solvents like DMSO or DMF and store at -80°C.
Issue 2: Incomplete or Failed Conjugation to a Target Ligand

Symptoms:

  • Low yield of the desired PROTAC molecule.

  • Presence of unreacted this compound or its deprotected form after the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Boc Deprotection If you are performing the deprotection step, ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or the amount of acid. Be mindful that excessive acid or reaction time can lead to side reactions.
Degradation of Deprotected Amine The deprotected primary amine can be reactive and may degrade if not used promptly. It is best to use the deprotected VH032 derivative immediately in the subsequent conjugation step.
Suboptimal Coupling Conditions Optimize your coupling reaction conditions (e.g., coupling reagents, base, temperature, and reaction time). Common coupling reagents include HATU, HBTU, or EDC/NHS.
Steric Hindrance The structure of your target ligand may sterically hinder the approach of the deprotected VH032 amine. Consider using a longer linker on your target ligand or on the VH032 moiety if possible.
Issue 3: Solubility Problems with this compound in Aqueous Buffers

Symptoms:

  • Precipitation of the compound upon addition to aqueous solutions.

  • Inconsistent results in cell-based assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Aqueous Solubility This compound is a relatively hydrophobic molecule and is expected to have low solubility in purely aqueous buffers.
Use of Co-solvents Prepare a concentrated stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution while vortexing to minimize precipitation. The final concentration of the organic solvent should be kept low (typically <1%) to avoid cellular toxicity.
Formulation with Excipients For in vivo studies, consider formulating this compound with solubility-enhancing excipients such as PEGylating agents, cyclodextrins, or surfactants.

Stability Data Summary

Quantitative stability data for this compound in various solutions is not extensively published. The following table provides a general guideline based on the known chemistry of the Boc protecting group and related VHL ligands. Researchers should perform their own stability studies for their specific experimental conditions.

Solvent/Buffer SystemTemperatureExpected StabilityNotes
Anhydrous DMSO, DMFRoom TemperatureHighStable for short-term handling.
Anhydrous DMSO, DMF-20°C / -80°CVery HighRecommended for long-term storage of stock solutions.
Aqueous Buffers (pH 7.0 - 8.0)Room TemperatureModerateStability may be concentration-dependent. Prepare fresh for best results.
Aqueous Buffers (pH < 6.0)Room TemperatureLowRisk of Boc deprotection. Avoid acidic conditions.
Cell Culture Media (with or without serum)37°CModerate to LowStability can be influenced by components in the media. It is advisable to determine the half-life in your specific cell culture setup.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a general procedure for the acidic removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add TFA dropwise to the solution (e.g., 20% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

  • Use the deprotected product immediately in the next reaction step.

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a chosen solvent or buffer using LC-MS.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., PBS, cell culture medium)

  • LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested.

  • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperature (e.g., room temperature or 37°C).

  • At each time point, quench the sample by diluting it in a cold organic solvent (e.g., acetonitrile) to precipitate proteins if present and stop further degradation.

  • Analyze the samples by LC-MS to quantify the amount of remaining this compound.

  • Plot the concentration of this compound versus time to determine its stability and calculate the half-life in the tested solution.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection Workflow cluster_conjugation PROTAC Synthesis A Dissolve this compound in anhydrous DCM B Add Trifluoroacetic Acid (TFA) A->B C Monitor reaction by TLC or LC-MS B->C D Work-up and Purification C->D E Deprotected VH032 D->E F Deprotected VH032 H Conjugation Reaction F->H G Target Protein Ligand + Coupling Reagents G->H I Purification and Analysis H->I J Final PROTAC Molecule I->J

Caption: A general workflow for the Boc deprotection of this compound and subsequent conjugation to form a PROTAC molecule.

degradation_pathway A This compound B Deprotected VH032-O-C2-NH2 A->B Acidic Conditions (e.g., TFA, HCl) C Further Degradation Products (e.g., hydrolysis) B->C Potential further degradation

Caption: A simplified diagram illustrating the primary degradation pathway of this compound via acid-catalyzed deprotection.

References

Technical Support Center: PROTAC Synthesis Using VH032-O-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis using the VH032-O-C2-NH-Boc linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of PROTACs with this compound.

Issue 1: Incomplete or Failed Boc Deprotection

Question: I am having trouble removing the Boc protecting group from this compound. My LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What could be the problem?

Answer:

Incomplete Boc deprotection is a common hurdle. Here are potential causes and solutions:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The acid may not be strong enough or used in a sufficient concentration.

    • Solution: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. A solution of 20-50% TFA in a dry solvent like dichloromethane (DCM) is typically used. If you are using a weaker acid, consider switching to TFA. Ensure your TFA is not old or degraded.

  • Reaction Time and Temperature: While many Boc deprotections are rapid, some substrates may require longer reaction times.

    • Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish at room temperature, you can consider slightly elevated temperatures, but be cautious as this can promote side reactions.

  • Water Contamination: The presence of water can interfere with the deprotection reaction.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Side Reaction Concern: t-Butyl Cation Alkylation

During Boc deprotection, a tert-butyl cation is generated. This electrophile can react with nucleophilic functional groups on your PROTAC molecule, leading to unwanted byproducts.

  • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole.

Issue 2: Low Yield in Amide Coupling Step

Question: After deprotecting this compound to get the free amine, I am getting a low yield in the subsequent amide coupling reaction with my protein of interest (POI) ligand's carboxylic acid. What are the possible reasons?

Answer:

Low coupling efficiency can be attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid of your POI ligand needs to be activated to react with the amine of the VH032 linker.

    • Solution: Use a reliable coupling agent. For sterically hindered or electron-deficient partners, more potent coupling reagents may be necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) is a highly effective coupling reagent.

  • Side Reactions of the Coupling Agent: Some coupling reagents can have side reactions that consume the activated species.

    • Solution: The order of addition of reagents is critical. Always activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the formation of unwanted side products.

  • Steric Hindrance: If either the POI ligand or the VH032 linker is sterically bulky around the reaction centers, the coupling reaction can be slow.

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered linker if possible, though this may impact the PROTAC's efficacy.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a suitable solvent that dissolves all reactants. Common solvents for amide coupling include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Issue 3: Difficulty in PROTAC Purification

Question: I am struggling to purify my final PROTAC product. I see multiple spots on TLC and multiple peaks in my HPLC analysis.

Answer:

PROTACs are often large, "greasy" molecules that can be challenging to purify.

  • Complexity of the Reaction Mixture: Unreacted starting materials, byproducts from side reactions, and residual coupling reagents can all contaminate your product.

    • Solution:

      • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs. You will need to optimize the gradient of your mobile phase (typically a mixture of water and acetonitrile or methanol with a modifier like TFA or formic acid).

      • Extraction: A thorough aqueous workup after the reaction can help remove water-soluble impurities like excess coupling reagents and salts.

  • Poor Solubility of the PROTAC: The final PROTAC may have limited solubility in common chromatography solvents.

    • Solution: Try a range of solvents for your purification. Adding a small amount of DMSO or DMF to your sample before injecting it onto the HPLC column can sometimes help with solubility.

Issue 4: Poor Solubility and Cell Permeability of the Final PROTAC

Question: My synthesized PROTAC has very low solubility in aqueous buffers and shows poor activity in cell-based assays, suggesting low cell permeability. What can I do?

Answer:

The high molecular weight and lipophilicity of many PROTACs often lead to poor physicochemical properties.

  • "Greasy" Nature of the Molecule: The combination of two ligands and a linker can result in a molecule that is too hydrophobic.

    • Solution:

      • Linker Modification: The linker composition significantly impacts the properties of the PROTAC. Incorporating more polar groups, such as polyethylene glycol (PEG) units, can improve solubility.[1] However, there is a trade-off, as longer or more flexible linkers can negatively impact ternary complex formation.

      • Incorporate Ionizable Groups: Adding acidic or basic functional groups to the PROTAC can increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of this compound?

A1: A general protocol is as follows:

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step after thorough drying.

Q2: What is a reliable protocol for the amide coupling of the deprotected VH032 linker to a POI ligand?

A2: A common protocol using HATU is:

  • Dissolve the POI ligand (with a free carboxylic acid) in an anhydrous solvent like DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected VH032-O-C2-NH2 (as the TFA salt, 1.0 equivalent) in DMF.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, proceed with an aqueous workup and purification by RP-HPLC.

Q3: How do I store this compound?

A3: It is recommended to store this compound as a solid at -20°C. If you need to make a stock solution, use a dry, aprotic solvent like DMSO and store it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are essential for characterizing my final PROTAC?

A4: The following are crucial:

  • LC-MS: To confirm the mass of the desired product and to assess the purity of the sample.

  • NMR (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • RP-HPLC: To determine the final purity of the compound.

Quantitative Data Summary

The following table provides representative data for the synthesis and characterization of a hypothetical PROTAC using a VH032-based linker.

ParameterValueMethod
Synthesis
Boc Deprotection Yield>95% (crude)LC-MS
Amide Coupling Yield40-70% (purified)Isolated Yield
Characterization
Purity>98%RP-HPLC
Identity ConfirmationConsistent with structure¹H NMR, ¹³C NMR, HRMS
Biological Activity
VHL Binding Affinity (IC₅₀)100-500 nMCompetitive Binding Assay
POI Binding Affinity (IC₅₀)Dependent on POI ligandBiochemical Assay
Ternary Complex Formation (K_D)10-100 nMTR-FRET or SPR
Cellular Degradation (DC₅₀)1-100 nMWestern Blot or In-Cell Assay

Experimental Protocols

Detailed Methodology for PROTAC Synthesis

This protocol describes the synthesis of a hypothetical PROTAC by coupling a POI ligand with a carboxylic acid to VH032-O-C2-NH2.

Step 1: Boc Deprotection of this compound

  • To a solution of this compound (100 mg, 1 eq) in anhydrous DCM (5 mL) at 0°C, add TFA (1 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3 x 5 mL) to remove residual TFA.

  • Dry the resulting crude VH032-O-C2-NH2 TFA salt under high vacuum for at least 1 hour. The product is used in the next step without further purification.

Step 2: Amide Coupling to POI Ligand

  • In a separate flask, dissolve the POI ligand-COOH (1.1 eq) in anhydrous DMF (3 mL).

  • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the crude VH032-O-C2-NH2 TFA salt (1 eq) in anhydrous DMF (2 mL) to the activated ester mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the PROTAC product by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC to obtain the final PROTAC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound VHL PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 VHL E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound POI_Ub Poly-ubiquitinated POI E3_bound->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_Ub->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action of a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_poi POI Ligand cluster_purification Purification & Analysis start This compound + POI-COOH deprotection Boc Deprotection (TFA/DCM) start->deprotection coupling Amide Coupling (HATU/DIPEA/DMF) amine VH032-O-C2-NH2 (TFA salt) deprotection->amine amine->coupling crude Crude PROTAC coupling->crude purify RP-HPLC Purification crude->purify poi_cooh POI-COOH poi_cooh->coupling analyze Characterization (LC-MS, NMR, HRMS) purify->analyze final_protac Pure PROTAC analyze->final_protac

Caption: General workflow for PROTAC synthesis.

Logical Relationship for Troubleshooting Low Coupling Yield

Troubleshooting_Coupling problem Low Amide Coupling Yield cause1 Inefficient Carboxylic Acid Activation problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Solubility problem->cause3 cause4 Steric Hindrance problem->cause4 solution1a Use Stronger Coupling Agent (e.g., HATU) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2 Pre-activate Acid before Adding Amine cause2->solution2 solution3 Use Appropriate Solvent (e.g., DMF, DMSO) cause3->solution3 solution4a Increase Reaction Time/Temperature cause4->solution4a solution4b Consider Linker Modification cause4->solution4b

Caption: Troubleshooting low amide coupling yield.

References

Validation & Comparative

A Researcher's Guide to Validating VH032-Based PROTAC Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the cellular activity of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

VH032 is a well-established, potent, and selective ligand for the VHL E3 ligase, commonly used as a foundational component in the design of PROTACs.[1][2] These heterobifunctional molecules are engineered to recruit a target protein to the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Validating the efficacy of a VH032-based PROTAC requires a series of robust cellular assays to quantify target degradation, confirm the mechanism of action, and compare its performance against relevant controls.

Comparative Performance of VH032-Based PROTACs

The efficacy of a PROTAC is typically defined by its ability to induce potent and maximal degradation of a target protein. Key metrics include the DC50 (the concentration of PROTAC that results in 50% degradation) and the Dmax (the maximum percentage of protein degradation achieved).[5]

Performance can be compared to alternative molecules, such as another PROTAC that recruits a different E3 ligase (e.g., Cereblon, using a pomalidomide-based ligand) or a traditional small-molecule inhibitor of the same target.

Table 1: Comparative Degradation Potency (DC50) of BET Family Proteins

This table compares the degradation profiles of MZ1, a VH032-based PROTAC, and dBET1, a Cereblon (CRBN)-based PROTAC. Both utilize the same ligand (JQ1) to target Bromodomain and Extra-Terminal (BET) proteins.

Target ProteinPROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BRD4 MZ1VHLHeLa~15>90%
BRD4 dBET1CRBNHeLa~50>90%
BRD2 MZ1VHLHeLa~25>80%
BRD2 dBET1CRBNHeLa~100>80%
BRD3 MZ1VHLHeLa~75>70%
BRD3 dBET1CRBNHeLa~200>70%

Data compiled from publicly available studies. Actual values may vary based on experimental conditions.

As the data suggests, the choice of E3 ligase recruiter can significantly impact the degradation potency of a PROTAC, with the VH032-based MZ1 generally showing lower DC50 values for BET proteins compared to the CRBN-based dBET1.

Key Experiments for Cellular Validation

A multi-assay approach is crucial for thoroughly validating a VH032-based PROTAC. The typical workflow involves assessing target engagement, protein degradation, and confirming the ubiquitination-dependent mechanism.

1. Target Protein Degradation (Western Blot)

The most direct method to measure PROTAC activity is to quantify the reduction in the target protein levels.

2. Target Ubiquitination

To confirm the PROTAC's mechanism of action, it is essential to show that the target protein is ubiquitinated prior to degradation.

3. Cell Viability/Proliferation Assays

These assays determine the functional consequence of target protein degradation on cellular health or proliferation.

Diagrams and Workflows

Mechanism of Action of a VH032-Based PROTAC

This diagram illustrates the catalytic cycle of a VH032-based PROTAC. The PROTAC (blue and green) forms a ternary complex with the VHL E3 ligase (red) and the target Protein of Interest (POI, yellow), leading to ubiquitination and proteasomal degradation of the POI.

PROTAC_Mechanism PROTAC VH032-PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds VHL VHL E3 Ligase (Cullin-RING Complex) VHL->Ternary Binds POI Target Protein (POI) POI->Ternary Binds Ternary->PROTAC Releases (Catalytic) Ternary->VHL Releases Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Targeted Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: VH032-PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Validation

This workflow outlines the key steps and decision points for validating the cellular activity of a new VH032-based PROTAC.

PROTAC_Workflow start Synthesize VH032-PROTAC treat_cells Treat Cells with PROTAC (Dose & Time Course) start->treat_cells western Western Blot for Target Protein Levels treat_cells->western quantify Quantify Degradation (DC50, Dmax) western->quantify compare Compare to Controls (e.g., inactive epimer, inhibitor) quantify->compare ip_ub Immunoprecipitation (IP) of Target + Western for Ubiquitin compare->ip_ub proteasome_inhib Co-treat with Proteasome Inhibitor (e.g., MG132) ip_ub->proteasome_inhib rescue Confirm Rescue of Target Degradation proteasome_inhib->rescue viability Cell Viability Assay (e.g., MTS, CTG) rescue->viability Mechanism Confirmed functional_effect Determine Functional Effect (GI50) viability->functional_effect end Validated PROTAC functional_effect->end

Caption: Cellular Validation Workflow for PROTACs.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the steps to quantify target protein degradation following PROTAC treatment.

  • Cell Plating: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the VH032-based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay via Immunoprecipitation

This protocol is used to detect the ubiquitination of the target protein.

  • Cell Treatment: Treat a large-format dish (e.g., 10 cm) of cells with the VH032-PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time point (e.g., 1-4 hours).

  • Proteasome Inhibition (Crucial Step): Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation. This allows ubiquitinated proteins to accumulate instead of being degraded.

  • Cell Lysis (Denaturing):

    • Harvest and wash cells with PBS.

    • Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS).

    • Boil the lysate for 10 minutes to disrupt protein-protein interactions.

    • Dilute the lysate 10-fold with RIPA buffer (without SDS) to reduce the SDS concentration to 0.1%.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Add a primary antibody against the target protein to the supernatant and incubate overnight at 4°C to form antibody-antigen complexes.

    • Add fresh Protein A/G beads to pull down the complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in Laemmli sample buffer.

    • Perform a Western blot on the eluted samples as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.

    • The membrane can also be stripped and re-probed for the target protein to confirm successful immunoprecipitation.

References

A Comparative Guide to VHL Ligands: Benchmarking VH032-O-C2-NH-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a frequently exploited target for inducing protein degradation. This guide provides an objective comparison of VH032-O-C2-NH-Boc with other prominent VHL ligands, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental workflows.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. VHL is one of the most successfully utilized E3 ligases in PROTAC design.[1] The affinity of the E3 ligase ligand for its target is a crucial parameter influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2]

VH032 is a well-established VHL ligand with a binding affinity (Kd) of 185 nM.[3][4] The derivative, this compound, is a synthetically versatile intermediate featuring a Boc-protected amine on a C2 linker. This modification allows for the straightforward conjugation to a POI ligand, making it a popular building block in PROTAC synthesis.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to VHL is a key performance indicator. The following table summarizes the binding affinities of VH032 and other commonly used VHL ligands, providing a quantitative basis for comparison.

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
VH032185 nMNot Specified
VH10144 nMNot Specified
VH29880-90 nMIsothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)
VHL Ligand 14196 nM (IC50)Not Specified
VL285340 nM (IC50)Not Specified
VHL-IN-137 nMNot Specified

Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.

PROTAC Efficiency: A Comparative Overview

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency of PROTACs utilizing different VHL ligands.

PROTACVHL LigandTarget ProteinDC50DmaxCell LineReference
MZ1VH032BRD425 - 920 nM>95%HEK293
VZ185Not SpecifiedBRD7/9Nanomolar rangeNot SpecifiedNot Specified
ARV-771(S,R,S)-AHPC-MeBET proteins<1 nMNot SpecifiedCastration-resistant prostate cancer (CRPC) cells
SIM1VH032-basedBET proteins0.7 - 9.5 nMNot SpecifiedHEK293

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the VHL signaling pathway, a typical experimental workflow for comparing VHL ligands, and the logical relationship of PROTAC components.

VHL_Signaling_Pathway VHL E3 Ligase Signaling Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) E2->VHL_Complex Ub Transfer Ub_HIF1a Polyubiquitinated HIF-1α VHL_Complex->Ub_HIF1a Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->E1 ATP-dependent activation HIF1a HIF-1α (Target Protein) Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a->Hydroxylated_HIF1a Prolyl Hydroxylation (Normoxia) Hydroxylated_HIF1a->VHL_Complex Recognition & Binding Ub_HIF1a->Proteasome Recognition

VHL E3 Ligase Signaling Pathway

PROTAC_Components Logical Relationship of PROTAC Components VHL_Ligand VHL Ligand (e.g., this compound) PROTAC PROTAC VHL_Ligand->PROTAC Linker Linker Linker->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC

Logical Relationship of PROTAC Components

Experimental_Workflow Experimental Workflow for VHL Ligand Comparison Start Start: Synthesize/Obtain VHL Ligands (this compound vs. Others) Binding_Assay 1. VHL Binding Affinity Assay (e.g., Fluorescence Polarization, ITC) Start->Binding_Assay PROTAC_Synthesis 2. Synthesize PROTACs with Different VHL Ligands Binding_Assay->PROTAC_Synthesis Degradation_Assay 3. Cellular Degradation Assay (e.g., Western Blot, Mass Spectrometry) PROTAC_Synthesis->Degradation_Assay Data_Analysis 4. Data Analysis (Kd, DC50, Dmax) Degradation_Assay->Data_Analysis Conclusion Conclusion: Select Optimal VHL Ligand Data_Analysis->Conclusion

Experimental Workflow for VHL Ligand Comparison

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

VHL Ligand Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (Kd or IC50) of VHL ligands by measuring the displacement of a fluorescently labeled tracer.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

  • Test VHL ligands (e.g., this compound, VH298)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the VBC complex in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescently labeled VHL ligand. The final concentration should be at or below its Kd for VHL to ensure assay sensitivity.

    • Prepare serial dilutions of the test VHL ligands in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the fluorescently labeled VHL ligand to all wells except the blank.

    • Add the VBC complex to all wells except the negative control and blank.

    • Add the serially diluted test VHL ligands to the appropriate wells. Add assay buffer to the positive control (no competitor) and negative control (no VBC) wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells).

    • Plot the fluorescence polarization values against the logarithm of the test ligand concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, enthalpy [ΔH], and stoichiometry [n]) of the interaction between a VHL ligand and the VBC complex.

Materials:

  • Purified VBC complex

  • Test VHL ligand

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the VBC complex and the VHL ligand against the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the VBC complex into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).

    • Load the VHL ligand into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Cellular Protein Degradation Assessment: Western Blotting

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTACs synthesized with different VHL ligands

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by washing and incubation with the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.

Conclusion

The selection of a VHL ligand is a multifaceted decision that extends beyond simple binding affinity. While ligands with higher affinity, such as VH101 and VH298, may offer advantages in certain contexts, the well-characterized nature and synthetic tractability of VH032 and its derivatives, like this compound, make them highly valuable tools in PROTAC development. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of novel protein degraders. The optimal choice of a VHL ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired pharmacological properties of the final PROTAC molecule. Rigorous experimental validation, as outlined in the provided protocols, is paramount to identifying the most effective VHL ligand for a given therapeutic application.

References

VH032 vs VH298 as VHL ligands for PROTACs.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of VH032 and VH298 as VHL Ligands for PROTACs

Introduction

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases for PROTAC development.[1][2]

Small molecule VHL ligands are therefore critical components of these degraders. Among the most prominent are VH032 and its more potent successor, VH298. Both are derivatives of the natural VHL substrate, hypoxia-inducible factor-1 alpha (HIF-1α), and function by disrupting the VHL:HIF-1α interaction.[3][4][5] This guide provides a head-to-head comparison of VH032 and VH298, presenting experimental data to help researchers, scientists, and drug development professionals make informed decisions when designing VHL-recruiting PROTACs.

Performance and Properties Comparison

VH298 was developed from VH032 through structure-based design to optimize its properties as a VHL inhibitor and recruiting ligand for PROTACs. The primary differences lie in their binding affinity, cellular potency, and the resulting efficacy of the PROTACs they are incorporated into.

Binding Affinity to VHL: The most significant differentiator between the two ligands is their binding affinity for VHL. VH298 exhibits a stronger and more direct interaction with the VHL protein. Experimental data consistently show that VH298 has a lower dissociation constant (Kd), indicating a higher binding affinity, compared to VH032.

Cellular Activity and Permeability: Both VH032 and VH298 are cell-permeable ligands used to generate effective PROTACs. However, VH298 is characterized as a more potent chemical probe with enhanced cell permeability. This improved cellular activity allows for potent induction of the hypoxic response by stabilizing HIF-1α at lower concentrations. Studies have shown that both ligands are generally non-toxic to a variety of cell lines at effective concentrations. Interestingly, prolonged treatment with either VH032 or VH298 has been shown to specifically upregulate the levels of VHL protein itself through stabilization, a feedback mechanism that can eventually lead to reduced HIF-1α levels.

Efficacy in PROTACs: The higher affinity of VH298 often translates to more efficient PROTACs. For example, an optimized degrader, HaloPROTAC-E, which incorporates the VH298 moiety, induced more potent and complete degradation of its target protein compared to the earlier HaloPROTAC3, which was based on a VH032-like ligand. The choice of VHL ligand, along with the linker attachment point, can significantly impact the permeability, ternary complex formation, and ultimately the degradation efficiency (DC50 and Dmax) of the final PROTAC molecule.

Data Presentation

The following table summarizes the key quantitative data for VH032 and VH298 based on direct binding and cellular assays. Lower Kd, Ki, and IC50 values indicate higher affinity or potency.

ParameterVH032VH298Assay MethodReference
Binding Affinity (Kd) 185 nM80-90 nMIsothermal Titration Calorimetry (ITC)
Binding Affinity (Kd) -80 nMFluorescence Polarization (FP)
Inhibitory Constant (Ki) 33.4 nM18.9 nMBODIPY FL VH032-mediated TR-FRET
Inhibitory Constant (Ki) 142.1 nM110.4 nMBODIPY FL VH032-mediated FP
IC50 77.8 nM44.0 nMBODIPY FL VH032-mediated TR-FRET

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule (e.g., VH032/VH298-based) POI->PROTAC Binds to Warhead Ternary POI-PROTAC-VHL PROTAC->PROTAC VHL VHL E3 Ligase Complex VHL->PROTAC Binds to VHL Ligand VHL->VHL Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: PROTAC Mechanism of Action with a VHL Ligand.

Experimental_Workflow start Start: Select Cell Line Expressing Target Protein treatment Treat Cells with PROTAC (VH-based) (Dose-response & Time-course) start->treatment controls Include Controls: - Vehicle (DMSO) - VHL Ligand only (VH032/VH298) - Target Ligand only treatment->controls lysis Cell Lysis & Protein Quantification treatment->lysis analysis Analysis of Protein Levels lysis->analysis wb Western Blot analysis->wb Immunoblotting ms Mass Spectrometry (Quantitative Proteomics) analysis->ms Unbiased Screening results Data Interpretation: Determine DC50 & Dmax wb->results ms->results

Caption: Experimental Workflow for Evaluating PROTAC Efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key assays used to characterize VHL ligands.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution, providing a direct measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Objective: To determine the dissociation constant (Kd) of VH032 or VH298 binding to the VHL-ElonginB-ElonginC (VCB) complex.

  • Materials:

    • Purified recombinant VCB protein complex.

    • VH032 or VH298 compound dissolved in a matched buffer (e.g., PBS with 5% DMSO).

    • Isothermal titration calorimeter.

  • Methodology:

    • The VCB protein solution is placed in the sample cell of the calorimeter.

    • The VHL ligand (VH032 or VH298) is loaded into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.

    • A series of small, sequential injections of the ligand into the protein solution is performed at a constant temperature.

    • The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes.

    • The resulting data (heat change per injection vs. molar ratio of ligand to protein) are fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled tracer from the target protein.

  • Objective: To determine the binding affinity (Kd or Ki) of VH032 and VH298 by competing against a fluorescently labeled VHL ligand.

  • Materials:

    • Purified recombinant VCB protein complex.

    • A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or BODIPY FL VH032).

    • Unlabeled competitor ligands (VH032 and VH298) at various concentrations.

    • Assay buffer and microplates suitable for fluorescence polarization readings.

  • Methodology:

    • A solution containing the VCB protein and the fluorescent tracer is prepared at fixed concentrations, chosen to ensure a significant portion of the tracer is bound to the protein, resulting in high fluorescence polarization.

    • Increasing concentrations of the unlabeled competitor ligand (VH032 or VH298) are added to the protein-tracer mixture.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The unlabeled ligand competes with the fluorescent tracer for binding to VHL. As the concentration of the unlabeled ligand increases, more of the fluorescent tracer is displaced, causing it to tumble more rapidly in solution and decrease the fluorescence polarization signal.

    • The polarization values are plotted against the logarithm of the competitor concentration, and the data are fitted to a competitive binding equation to calculate the IC50, which can then be converted to a Ki value.

Western Blot for Target Degradation

Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample, making it a standard method for assessing PROTAC-induced protein degradation.

  • Objective: To measure the reduction in target protein levels in cells following treatment with a VH032- or VH298-based PROTAC.

  • Materials:

    • Cultured cells expressing the protein of interest.

    • PROTAC compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Cell Treatment: Cells are seeded in plates and treated with various concentrations of the PROTAC (or vehicle control) for a specified duration (e.g., 2, 4, 8, 24 hours).

    • Lysis: After treatment, cells are washed with PBS and lysed on ice with lysis buffer. Cell debris is removed by centrifugation.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The same membrane is often stripped and re-probed for a loading control protein to normalize the data.

    • Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated.

Conclusion

Both VH032 and VH298 are highly effective and widely adopted VHL ligands for the development of PROTACs. The choice between them often depends on the specific requirements of the research.

  • VH298 is the more potent ligand, with a significantly higher binding affinity for VHL. This superior affinity often leads to PROTACs with greater degradation efficiency and potency. It is generally the preferred choice for developing novel, highly effective degraders where maximizing ternary complex formation and stability is a priority.

  • VH032 remains a robust and valuable tool. As one of the first widely used VHL ligands, a vast amount of literature and a large number of existing PROTACs are based on it. It is a reliable choice for proof-of-concept studies or when building upon established PROTAC scaffolds.

References

Biophysical Methods for Studying VH032 Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ligase is the cornerstone of targeted protein degradation. For researchers utilizing VH032 as a ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, a variety of biophysical techniques are available to characterize the formation and stability of the resulting ternary complex. This guide provides a comparative overview of key methods, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Comparison of Key Biophysical Methods

The choice of biophysical method depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or simply the confirmation of complex formation. The following table summarizes and compares the most common techniques used to study the VHL-HIF-1α-VH032 and analogous PROTAC ternary complexes.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Affinity (KD), Kinetics (kon, koff), Stoichiometry, Cooperativity (α)MediumLowLabel-free, real-time kinetic data, can measure both binary and ternary interactions.[1][2][3]Requires immobilization of one binding partner, which may affect its activity.[4][5]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.Low throughput, requires large amounts of pure protein.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.Affinity (KD)HighLowHomogeneous, in-solution assay, suitable for high-throughput screening.Requires a fluorescent label, susceptible to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity.Affinity (KD), CooperativityHighLowHomogeneous, high-throughput, sensitive, and less prone to interference than FP.Requires labeling of binding partners with specific fluorophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the chemical environment of atomic nuclei upon binding.Binding site mapping, structural information, weak interactionsLowHighProvides detailed structural insights into the ternary complex.Requires large amounts of isotopically labeled protein, complex data analysis.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.Affinity (KD), CooperativityHighLowHighly sensitive, homogeneous, no-wash assay suitable for HTS.Requires specialized reagents and instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of VH032 and related PROTACs with VHL, forming binary and ternary complexes.

Table 1: Binary Interaction of VHL Ligands with VCB Complex

LigandMethodKD (nM)Reference
VH032ITC185
VH032Competitive FP-
BODIPY FL VH032TR-FRET3.01
BODIPY FL VH032FP100.8
VH298ITC90
VH298Competitive FP80

Table 2: Ternary Complex Formation Data

PROTACTarget ProteinMethodKD (nM)Cooperativity (α)Reference
MZ1Brd4BD2SPR--
MZ1Brd2BD2SPR--
MZ1Brd3BD2SPR--
CM11 (Homo-PROTAC)VHLITC11-

Signaling Pathway and Experimental Workflows

To visualize the underlying biological process and the experimental setups, the following diagrams are provided in DOT language.

Ternary_Complex_Formation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., contains VH032) VHL VHL E3 Ligase PROTAC->VHL Binary Complex 1 Target Target Protein (e.g., HIF-1α) PROTAC->Target Binary Complex 2 Ternary_Complex Target:PROTAC:VHL VHL->Ternary_Complex Target->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Degradation SPR_Workflow cluster_0 SPR Experimental Workflow Immobilization 1. Immobilize E3 Ligase (VHL) on Sensor Chip Binary_Binding 2. Inject PROTAC (VH032-based) to measure binary binding Immobilization->Binary_Binding Ternary_Formation 3. Inject PROTAC pre-incubated with Target Protein Binary_Binding->Ternary_Formation Data_Analysis 4. Analyze Sensorgrams to determine K_D, k_on, k_off, and cooperativity Ternary_Formation->Data_Analysis ITC_Workflow cluster_0 ITC Experimental Workflow Preparation 1. Prepare solutions of VCB complex and PROTAC in matched buffer Titration 2. Titrate PROTAC into VCB complex in the ITC cell Preparation->Titration Heat_Measurement 3. Measure heat changes upon each injection Titration->Heat_Measurement Data_Analysis 4. Fit the binding isotherm to determine K_D, n, ΔH, and ΔS Heat_Measurement->Data_Analysis

References

VHL vs. CRBN: A Comparative Guide to PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design choice in PROTAC development is the selection of the E3 ubiquitin ligase to be recruited. Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have become the workhorses of the field. This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data, to aid researchers in making informed decisions for their specific targets.

At a Glance: VHL vs. CRBN PROTACs

FeatureVHL-based PROTACsCRBN-based PROTACs
Ligand Properties Larger, more complex hydroxyproline-based ligands.Smaller, more drug-like imide-based ligands (e.g., thalidomide derivatives).[]
Binding Pocket Well-defined, leading to potentially higher selectivity.[]More shallow and promiscuous, which can sometimes lead to off-target effects.[]
Expression Profile Broadly expressed across many tissues.[2]Highly expressed in hematopoietic cells, but can be low in some solid tumors.[]
Subcellular Localization Primarily cytoplasmic.Shuttles between the nucleus and cytoplasm.
Ternary Complex Stability Tend to form more stable ternary complexes.Can form less stable, more transient ternary complexes.
Catalytic Turnover May have slower catalytic turnover due to more stable complexes.Often exhibit faster catalytic turnover.
Off-Target Effects Generally considered to have fewer off-target effects.Can be associated with off-target degradation of neosubstrates (e.g., zinc finger transcription factors).

Quantitative Performance Metrics: A Head-to-Head Comparison

The efficacy of a PROTAC is primarily determined by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. Below are comparative data for VHL and CRBN-based PROTACs targeting the same protein.

BRD4 Degradation: MZ1 (VHL) vs. dBET1 (CRBN)

Both MZ1 and dBET1 utilize the same JQ1 warhead to target the BET bromodomain protein BRD4, making them ideal for a direct comparison of the recruited E3 ligase's impact.

PROTACE3 LigaseCell LineDC50DmaxReference
MZ1VHLHeLa2-20 nM>90%
dBET1CRBNMV4-11<100 nM~90%
MZ1VHL22Rv113 nM>95%
dBET1CRBN22Rv13 nM>95%

Note: DC50 and Dmax values can vary significantly between different cell lines and experimental conditions. A screen of 56 cell lines revealed that the VHL-based PROTAC MZ1 was broadly active, whereas the CRBN-based dBET1 was frequently inactive in a number of cell lines.

KRAS G12C Degradation

A comparative study of PROTACs targeting the KRAS G12C mutant demonstrated the following:

PROTACE3 LigaseCell LineDC50Reference
Compound 518CRBNNCI-H3580.03 µM
LC-2VHLNCI-H3580.1 µM

In this specific context, the CRBN-based degrader exhibited a lower DC50 value, suggesting higher potency.

Signaling Pathways and Mechanisms

The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3_Ligase E3 Ligase (VHL or CRBN) E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_chain Poly-Ubiquitin Chain POI_bound->Ub_chain Poly-ubiquitination Ub Ubiquitin (Ub) E3_bound->Ub recruits E2~Ub Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Experimental Workflows

A typical workflow for comparing VHL and CRBN-based PROTACs involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Design Design VHL & CRBN PROTACs (Same POI Binder) Synthesis Chemical Synthesis Design->Synthesis Binding Ternary Complex Formation Assay (e.g., TR-FRET, FP, SPR) Synthesis->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Degradation Assay (Western Blot) Determine DC50 & Dmax Ubiquitination->Degradation Viability Cell Viability/Proliferation Assay Degradation->Viability Proteomics Mass Spec Proteomics (On- & Off-Target Effects) Degradation->Proteomics

Experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (VHL-ElonginB-ElonginC or DDB1-CRBN)

  • Recombinant target protein of interest (POI)

  • Ubiquitin

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PROTAC compounds (VHL and CRBN-based)

  • Reaction tubes

  • SDS-PAGE gels and Western blot apparatus

  • Anti-POI and anti-ubiquitin antibodies

Procedure:

  • Prepare a master mix containing E1, E2, ubiquitin, and ATP in the assay buffer.

  • In separate reaction tubes, add the recombinant E3 ligase complex and the target protein.

  • Add the PROTAC compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the master mix to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using primary antibodies against the POI to detect higher molecular weight ubiquitinated species and an anti-ubiquitin antibody to confirm ubiquitination.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

Mass Spectrometry-Based Proteomics for On- and Off-Target Analysis

This powerful technique provides an unbiased, proteome-wide view of protein level changes upon PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compounds

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin for protein digestion

  • Solid-phase extraction (SPE) cartridges for peptide desalting

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Treat cells with the PROTAC compound at a concentration that induces significant degradation (e.g., near the DC50 or Dmax) and a vehicle control.

  • Harvest and lyse the cells.

  • Quantify the protein concentration.

  • Reduce the disulfide bonds in the proteins with DTT and alkylate the free cysteines with iodoacetamide.

  • Digest the proteins into peptides using trypsin.

  • Desalt the peptide samples using SPE cartridges.

  • Analyze the peptides by LC-MS/MS.

  • Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. The target protein should be among the most significantly down-regulated proteins. Any other significantly down-regulated proteins are potential off-targets.

Conclusion

The choice between a VHL and a CRBN-based PROTAC is a critical decision that depends on multiple factors including the specific target protein, its subcellular localization, the desired tissue distribution, and the acceptable off-target profile. VHL-based PROTACs may offer higher selectivity due to a more defined binding pocket, while CRBN-based PROTACs, with their smaller and more drug-like ligands, can be advantageous for oral bioavailability. However, the potential for off-target effects with CRBN-based degraders warrants careful consideration. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the optimal E3 ligase for their targeted protein degradation strategy. Ultimately, empirical testing of both VHL and CRBN-based PROTACs is often necessary to identify the most effective degrader for a given target.

References

A Researcher's Guide to Validating Target Degradation by VH032-PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison and detailed protocols for validating the efficacy of PROTACs that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess target degradation.

Introduction to VH032-PROTACs

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of approximately 185 nM.[2] PROTACs incorporating VH032 function by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, VH032-PROTACs lead to the physical elimination of the target protein.[1]

VH032_PROTAC_Mechanism cluster_0 VH032-PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC VH032-PROTAC POI->PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Recruitment VHL VHL E3 Ligase VHL->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action for VH032-PROTAC-mediated protein degradation.

Performance Comparison: VH032-PROTACs vs. Alternatives

The choice of E3 ligase ligand is a critical aspect of PROTAC design. While over 600 E3 ligases exist in the human genome, most PROTACs utilize ligands for either VHL or Cereblon (CRBN).[3]

FeatureVH032-PROTACs (VHL Ligand)CRBN-based PROTACs (e.g., Thalidomide-based)
Selectivity Generally considered more straightforward to achieve high selectivity.Can be highly selective, but may be more prone to "molecular glue"-like behavior, potentially leading to off-target degradation.
Ternary Complex Formation is often driven by cooperative protein-protein interactions.Can exhibit both cooperative and non-cooperative binding.
Off-Target Effects Primary off-target effect is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) at high concentrations.Potential for off-target effects related to the native substrates of CRBN.
Clinical Development Several VHL-based PROTACs are in clinical trials.Several CRBN-based PROTACs are also in clinical trials.

Quantitative Data on VH032-PROTAC Performance

The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 and higher Dmax values indicate a more potent and efficacious PROTAC, respectively.

PROTAC Name / TargetTarget Protein(s)Cell LineDC50DmaxReference
MZ1 BRD4HeLa~25 nM>90%
ARV-771 BRD2/3/4LNCaP<100 nM>80%
SGK3-PROTAC1 SGK3-<100 nM~80%
HDAC3 Degrader (Cmpd 22) HDAC3HCT1160.44 µM77%
KRAS Degrader KRAS G12CNCI-H3580.1 µM>75%
EGFR Degrader (CP17) EGFR (mutant)-Single-digit nM~100%

Experimental Protocols for Validation

Rigorous validation is essential to confirm that the observed protein reduction is a direct result of the intended PROTAC mechanism. This involves quantifying protein degradation and performing mechanistic studies.

Experimental_Workflow start Start: Cell Culture & Treatment lysate Cell Lysis & Protein Quantification start->lysate wb Western Blotting lysate->wb Quantification ms Mass Spectrometry (Proteomics) lysate->ms Selectivity data_analysis Data Analysis wb->data_analysis ms->data_analysis dc50 Determine DC50 & Dmax data_analysis->dc50 selectivity Assess Selectivity Profile data_analysis->selectivity end End: Validated Degradation dc50->end selectivity->end

Caption: Experimental workflow for determining DC50, Dmax, and selectivity.

Western Blot for Quantification of Protein Degradation

Western blotting is the most common method for quantifying changes in cellular protein levels to determine DC50 and Dmax.

a. Materials:

  • Cell culture reagents

  • VH032-PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

b. Protocol:

  • Cell Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency, treat them with a serial dilution of the VH032-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection & Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform the same immunoblotting steps for a loading control protein.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Mechanistic Validation Assays

It is crucial to confirm that the degradation is dependent on the VHL-proteasome pathway.

Mechanistic_Validation cluster_conditions Control Experiments cluster_results Expected Outcomes for VHL-Dependent Degradation POI_Deg POI Degradation Observed VHL_comp Pre-treat with excess VH032 POI_Deg->VHL_comp Prot_inhib Pre-treat with Proteasome Inhibitor (e.g., MG132) POI_Deg->Prot_inhib Ned_inhib Pre-treat with Neddylation Inhibitor (e.g., MLN4924) POI_Deg->Ned_inhib Rescue1 Degradation Abolished VHL_comp->Rescue1 Rescue2 Degradation Abolished Prot_inhib->Rescue2 Rescue3 Degradation Abolished Ned_inhib->Rescue3

Caption: Logic diagram for validating the mechanism of degradation.

  • VHL-Dependence: Pre-incubating cells with an excess of the free VH032 ligand should competitively block the PROTAC from binding to VHL, thereby rescuing the target protein from degradation.

  • Proteasome-Dependence: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132, Bortezomib) should prevent the degradation of the ubiquitinated target protein, leading to its accumulation.

  • Cullin-RING Ligase (CRL)-Dependence: Pre-treatment with a NEDD8-activating enzyme (NAE) inhibitor, such as MLN4924, prevents the activation of the Cullin-RING ligase complex (of which VHL is a part), thus inhibiting degradation.

Selectivity Profiling using Mass Spectrometry

To assess the selectivity of a VH032-PROTAC, quantitative proteomics (e.g., using tandem mass tags, TMT) can be employed. This powerful technique analyzes changes across the entire cellular proteome following PROTAC treatment, identifying any unintended "off-target" protein degradation. Shorter treatment times are often used to distinguish direct targets from downstream effects.

References

A Guide to Negative Controls for VH032-O-C2-NH-Boc PROTAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative controls for experiments involving PROTACs synthesized from VH032-O-C2-NH-Boc, a Boc-protected E3 ligase ligand for the von Hippel-Lindau (VHL) protein. The selection and use of appropriate negative controls are critical for validating that the observed biological effects of a PROTAC are due to the specific, ubiquitin-mediated degradation of the target protein and not off-target effects or compound toxicity.

The Principle of PROTAC Action and the Importance of Negative Controls

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a "warhead" that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. A PROTAC functions by forming a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This compound is a key building block for constructing VHL-recruiting PROTACs. After deprotection of the Boc group, the VH032 moiety binds to the VHL E3 ligase. To ensure that the activity of a VH032-based PROTAC is a direct result of this mechanism, it is essential to use negative controls that are structurally similar to the active PROTAC but are deficient in one or more aspects of its mechanism of action.

Key Negative Control Strategies

Several strategies can be employed to design effective negative controls for VH032-based PROTAC experiments:

  • Stereoisomers of the VHL Ligand: The binding of VH032 to VHL is highly stereospecific. The trans-configuration of the hydroxyproline ring is essential for this interaction. A PROTAC synthesized with a cis-hydroxyproline diastereomer of VH032 will not bind to VHL and, therefore, should not induce the degradation of the target protein. This makes it an excellent negative control. An example is cis-MZ1 , the inactive epimer of the BET degrader MZ1 .[1][2][3][4]

  • Inactive Epimers of the PROTAC: Similar to the above, the entire PROTAC molecule can be synthesized using the inactive diastereomer of the VHL ligand. ARV-766 , for instance, is the inactive diastereomer of the BET degrader ARV-771 and serves as its negative control.[5]

  • Warhead Alone: The warhead molecule by itself can bind to the target protein but cannot recruit the E3 ligase. This control helps to distinguish between the effects of target degradation and target inhibition.

  • E3 Ligase Ligand Alone: The deprotected VH032 ligand alone can bind to the VHL E3 ligase but will not recruit the target protein. This control is useful for assessing any effects of VHL engagement that are independent of target degradation.

Comparative Performance Data

The following tables summarize the performance of exemplary VH032-based PROTACs compared to their corresponding negative controls.

CompoundTargetCell LineDC50 (nM)Dmax (%)Reference
MZ1 BRD4HeLa~20>90
cis-MZ1 BRD4HeLaInactiveNo Degradation
ARV-771 BRD2/3/422Rv1< 5>90
ARV-766 BRD2/3/422Rv1InactiveNo Degradation
CompoundTargetCell LineIC50 (nM)Reference
MZ1 BET proteinsABC DLBCL49
cis-MZ1 BET proteinsABC DLBCLInactive
ARV-771 c-MYC22Rv1< 1
ARV-766 c-MYC22Rv1Marginal Activity

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • VH032-based PROTAC and its negative control

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC and the negative control. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells and culture medium

  • VH032-based PROTAC and its negative control

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours.

    • Add 10 µL of serially diluted PROTAC or negative control to the wells. Include a vehicle control.

    • Incubate for the desired time (e.g., 24, 48, 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. A common method is to immunoprecipitate the target protein and then perform a western blot for ubiquitin.

Materials:

  • Cell culture reagents

  • VH032-based PROTAC and its negative control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, negative control, and vehicle. A positive control co-treated with the PROTAC and a proteasome inhibitor should be included.

    • Lyse the cells as described in the western blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with the antibody against the target protein.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and perform a western blot as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC VH032-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding 1. Seed Cells treatment 2. Treat with PROTAC & Negative Control seeding->treatment lysis 3. Cell Lysis treatment->lysis quant 4. Protein Quantification lysis->quant denature 5. Denaturation quant->denature sds_page 6. SDS-PAGE transfer 7. Transfer to Membrane sds_page->transfer blocking 8. Blocking transfer->blocking probing 9. Antibody Probing blocking->probing detection 10. Detection & Imaging probing->detection analysis 11. Data Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. A key component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, is a popular choice for PROTAC design. This guide provides an objective comparison of the selectivity of VH032-based PROTACs against alternatives recruiting other E3 ligases, supported by experimental data and detailed protocols for key assessment assays.

Performance Comparison: VH032- vs. Alternative E3 Ligase-Based PROTACs

The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. While VHL, recruited by VH032, is a widely used E3 ligase, others such as Cereblon (CRBN), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2) are also frequently employed.[1][2] The selectivity of a PROTAC is not solely determined by the warhead's affinity for the target protein but is also influenced by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Below is a comparative summary of quantitative data for PROTACs targeting the same protein but utilizing different E3 ligase ligands.

Table 1: Comparative Degradation Efficiency of BET Family Proteins

Target ProteinE3 Ligase LigandPROTACCell LineDC50 (nM)Dmax (%)Reference
BRD4VH032MZ1HEK29325 - 920>90[4]
BRD4Pomalidomide (CRBN)dBET1MV4-11, MOLM13<100~100[5]
BRD2/3/4VH032ARV-771---
BRD4Nutlin (MDM2)A1874Myeloid leukemia cells--
BET ProteinsVariousVarious VHL & CRBN-VariesVaries

Table 2: Comparative Degradation Efficiency of KRAS G12C

Target ProteinE3 Ligase LigandCell LineDC50 (µM)Ubiquitination PeakDegradation RateReference
KRAS G12CVH032-basedNCI-H3580.1~7-11 fold at 2-4h~50% between 2-4h
KRAS G12CCRBN-basedNCI-H3580.03~3 fold at 2hRapid post-ubiquitination

Table 3: Comparative Degradation of CRBN by a Heterobifunctional PROTAC

Target ProteinE3 Ligase LigandPROTACCell LineDC50 (nM)Dmax (%)Reference
CRBNVH032TD-165HEK293T20.499.6
CRBNVH032TD-158HEK293T44.597.1

Experimental Protocols for Selectivity Assessment

Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in fresh media to the desired density.

    • Treat cells with the PROTAC at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C to allow for compound entry and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Quantify the protein concentration in the supernatant.

    • Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the target protein signal to the loading control.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize these interactions.

SPR provides real-time, label-free analysis of binding kinetics and affinities.

Protocol:

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis (PROTAC with E3 Ligase or Target Protein):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (ka, kd) and affinity (KD).

    • Similarly, immobilize the target protein and inject the PROTAC to determine their binary interaction parameters.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.

    • Monitor the binding response to determine the kinetics and affinity of the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to calculate the kinetic and affinity constants.

    • The cooperativity of ternary complex formation can be assessed by comparing the affinity of the ternary complex to the binary interactions.

BLI is another label-free technique to measure biomolecular interactions.

Protocol:

  • Sensor Loading:

    • Immerse streptavidin-coated biosensors in a solution of the biotinylated E3 ligase to load the ligand.

  • Baseline Establishment:

    • Transfer the sensors to a buffer-containing well to establish a stable baseline.

  • Association:

    • Move the sensors to wells containing a pre-incubated mixture of the target protein and the PROTAC at various concentrations.

    • Monitor the change in interference pattern over time, which corresponds to the binding of the complex to the immobilized ligase.

  • Dissociation:

    • Transfer the sensors back to a buffer-containing well and monitor the dissociation of the complex.

  • Data Analysis:

    • Analyze the association and dissociation curves to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

Mass Spectrometry-Based Proteomics for Off-Target Profiling

Quantitative proteomics is a powerful tool to assess the global cellular response to PROTAC treatment and identify potential off-target degradation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with the PROTAC at different concentrations and for various durations. Include a vehicle control.

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and quantify the total protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended for Multiplexing):

    • Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use specialized software to identify and quantify the proteins from the MS/MS data.

    • Compare the protein abundance between the PROTAC-treated and control samples.

    • Proteins that show a significant and dose-dependent decrease in abundance are potential on-target and off-target substrates of the PROTAC.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

cluster_PROTAC_MoA PROTAC Mechanism of Action Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Enters Ternary Complex PROTAC->Ternary Complex E3 Ligase (VHL) E3 Ligase (VHL) E3 Ligase (VHL)->PROTAC Binds Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Ubiquitination Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades Ternary Complex->Target Protein Ubiquitinated

Caption: PROTAC Mechanism of Action.

cluster_CETSA_Workflow CETSA Experimental Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Heat Challenge Heat Challenge PROTAC Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: CETSA Experimental Workflow.

cluster_Selectivity_Logic Logical Flow for Selectivity Assessment PROTAC Design PROTAC Design On-Target Engagement On-Target Engagement PROTAC Design->On-Target Engagement Verify with CETSA Degradation Potency & Efficacy Degradation Potency & Efficacy On-Target Engagement->Degradation Potency & Efficacy Measure DC50/Dmax Off-Target Profiling Off-Target Profiling Degradation Potency & Efficacy->Off-Target Profiling Proteomics Selective PROTAC Selective PROTAC Off-Target Profiling->Selective PROTAC Minimal Off-Targets Non-Selective PROTAC Non-Selective PROTAC Off-Target Profiling->Non-Selective PROTAC Significant Off-Targets

Caption: Logical Flow for Selectivity Assessment.

References

A Comparative Analysis of Linkers for VH032-PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Efficacy

The design of Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase, recruited by ligands such as VH032, is a cornerstone of many successful PROTACs. While the choice of ligands is critical, the linker is far from a passive spacer; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), thereby dictating the potency and efficacy of the degrader.[1][2]

This guide provides a comparative analysis of different linkers used in VH032-based PROTACs, focusing on how variations in linker length and composition impact degradation performance. The data presented herein is supported by experimental findings to inform rational PROTAC design.

The Decisive Role of the Linker

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation.[3] Its length, rigidity, and chemical composition are critical parameters that modulate the efficacy of a PROTAC.[1]

  • Linker Length: An optimal linker length is essential for productive ternary complex formation. A linker that is too short may cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long can lead to unproductive complexes where ubiquitination sites on the target are not accessible. The relationship between linker length and degradation efficacy is often non-linear and must be empirically determined for each target.

  • Linker Composition: The most common linker types are flexible polyethylene glycol (PEG) and alkyl chains. PEG linkers can enhance solubility and permeability, while more rigid linkers incorporating cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.

Visualizing the PROTAC Pathway and Workflow

To better understand the mechanics and evaluation of PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 Ternary Complex Formation cluster_2 p PROTAC vhl VH032-VHL E3 Ligase tc POI-PROTAC-VHL Ternary Complex p->tc poi Target Protein (POI) poi->tc Binds vhl->tc Binds poly_ub Poly-ubiquitinated POI tc->poly_ub Ubiquitination ub Ubiquitin (Ub) ub->tc proteasome 26S Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation synthesis PROTAC Synthesis (Varying Linkers) treatment Cell Treatment (Dose-Response & Time-Course) synthesis->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis lysis->western analysis Data Analysis (Quantify Degradation) western->analysis dc50 Determine DC50 & Dmax analysis->dc50

References

Safety Operating Guide

Navigating the Safe Handling of VH032-O-C2-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling VH032-O-C2-NH-Boc, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the safety data for the parent compound and the general characteristics of this chemical class.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from potential splashes or airborne particles of the compound.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn.Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder where dust generation is likely.Minimizes the risk of inhaling fine particles. All handling of the solid form should be performed in a well-ventilated area, preferably a chemical fume hood.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.A fundamental practice to prevent accidental ingestion or cross-contamination.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory. The following procedural guidance outlines the key steps from receipt of the compound to its final disposal.

StageProcedureKey Considerations
Receiving and Storage Upon receipt, visually inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area, away from incompatible materials. The parent compound, VH032, is stored at -20°C for long-term stability.Ensure the storage container is properly labeled and sealed.
Preparation of Solutions All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.Use appropriate solvents as recommended by the supplier or relevant literature. Ensure all labware is clean and dry.
Handling and Use Wear the appropriate PPE at all times. Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols.Work in a well-ventilated area. In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.
Spill Management In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain the substance. Place the absorbed material and any contaminated items into a labeled hazardous waste container.Do not attempt to clean up large spills without appropriate training and equipment. Contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]Do not dispose of this chemical into drains or regular trash.[1] Use a licensed professional waste disposal service for final disposal.[1] All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Inspect Compound B Store in Designated Location A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Store Waste in Secure Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound.

By adhering to these safety protocols and operational procedures, researchers can confidently and safely work with this compound, contributing to advancements in drug discovery while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.